Glycoside O-4
Description
Contextualization of Glycosides in Academic Research
Glycosides, a broad class of molecules where a sugar is bound to another functional group via a glycosidic bond, are a significant focus of academic research. researchgate.net These compounds are ubiquitous in nature and play critical roles in various biological processes. researchgate.netnumberanalytics.com Plants, in particular, produce a vast array of glycosides, which are often involved in defense mechanisms, pigmentation, and regulation of plant hormones. frontiersin.org In living organisms, glycosides are involved in crucial functions such as cell-cell interactions, protein modification, and energy metabolism. numberanalytics.com
The academic interest in glycosides stems from their structural diversity and wide range of applications. numberanalytics.com Researchers are actively exploring their potential in pharmaceuticals, food and nutrition, and biotechnology. numberanalytics.com For instance, many plant-derived glycosides are used as medicines. researchgate.net The synthesis and characterization of glycosides are a major area of study, with a focus on preparing various O-, N-, and C-glycosides. researchgate.net This involves developing efficient methods for forming the glycosidic bond and characterizing the resulting structures using techniques like NMR spectroscopy, X-ray diffraction, and mass spectrometry. researchgate.net
Significance of Glycosidic Linkages in Chemical and Biological Systems
Glycosidic linkages are covalent bonds that join a carbohydrate molecule to another group, which can be another carbohydrate or a non-carbohydrate moiety. fiveable.mestudysmarter.co.uk These bonds are fundamental to the structure and function of a vast array of biomolecules. fiveable.me The most common type is the O-glycosidic bond, where an oxygen atom links the two components. khanacademy.org
In biological systems, glycosidic bonds are essential for:
Energy Storage and Metabolism: They link monosaccharides to form polysaccharides like starch and glycogen, which serve as energy reserves in plants and animals, respectively. fiveable.mesimplestudy.ie The breakdown of these polysaccharides through the hydrolysis of glycosidic bonds releases glucose for cellular respiration. khanacademy.org
Structural Support: Polysaccharides such as cellulose (B213188) and chitin, formed by glycosidic linkages, provide structural integrity to plant cell walls and the exoskeletons of arthropods. khanacademy.orgsimplestudy.ie
Cellular Processes: Glycosidic bonds are integral to the structure of glycoproteins and glycolipids, which are involved in cell signaling, immune response, and molecular recognition. numberanalytics.comfiveable.me
Information Storage: In DNA and RNA, glycosidic bonds connect the deoxyribose and ribose sugars, respectively, to the nitrogenous bases. studysmarter.co.uk
The specific type of glycosidic linkage (e.g., α or β) and its position (e.g., 1,4 or 1,6) determine the three-dimensional structure and properties of the resulting molecule, influencing its biological function and susceptibility to enzymatic cleavage. fiveable.mestudysmarter.co.uk
Specific Research Focus on Glycoside O-4: Linkage and Structural Specificity
Research on glycosides often narrows down to the specific nature of the glycosidic linkage, with the "O-4" designation referring to an O-glycosidic bond involving the hydroxyl group at the C4 position of a sugar molecule. The formation of this bond, known as O-glycosylation, is a key reaction in glycochemistry. nih.gov
The stereoselectivity of O-glycosylation, that is, the formation of either an α- or β-linkage, is a significant challenge and a primary focus of research. researchgate.net The outcome of this reaction is influenced by several factors, including the protecting groups on the sugar molecules, the solvent, and the reaction temperature. researchgate.net
The structural specificity of the O-4 linkage is crucial for the biological activity of the resulting glycoside. For example, in a study of paromomycin (B158545), an aminoglycoside antibiotic, a series of 4'-O-glycosides were synthesized. The research demonstrated that the stereochemistry and the nature of the sugar attached at the 4'-O position significantly influenced the antibiotic's selectivity for bacterial ribosomes over human mitochondrial and cytosolic ribosomes. acs.org Specifically, 4'-O-β-d-xylopyranosyl paromomycin showed promising activity against bacteria with reduced toxicity. acs.org
Furthermore, the position of the glycosidic bond can impact the bioactivity of flavonoids. For instance, quercetin-4'-O-β-D-glucoside has been shown to have different free radical scavenging activity compared to quercetin-3-O-β-D-glucoside, highlighting the importance of the linkage position. frontiersin.org
Structure
2D Structure
Properties
Molecular Formula |
C39H62O15S |
|---|---|
Molecular Weight |
803.0 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-hydroxy-6-[(4S,5'R,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-2-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C39H62O15S/c1-17-9-12-39(48-16-17)18(2)28-26(53-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)51-36-34(32(44)33(20(4)50-36)54-55(45,46)47)52-35-31(43)30(42)29(41)19(3)49-35/h7,17-20,22-36,40-44H,8-16H2,1-6H3,(H,45,46,47)/t17-,18+,19+,20-,22+,23?,24?,25?,26+,27+,28+,29+,30-,31-,32+,33+,34-,35+,36+,37+,38+,39-/m1/s1 |
InChI Key |
OLKDMFRLDGBPQB-UXJBCRANSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5([C@H](C[C@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)OS(=O)(=O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)OS(=O)(=O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Isolation and Natural Occurrence of Glycoside O 4
Strategies for Isolation from Biological Matrices
The isolation of O-glycosides from complex biological materials is a multi-step process that leverages the physicochemical properties of these molecules. A classical approach begins with the extraction of the biological material, such as dried and prepared plant or marine organism tissues, using a range of solvents from low to high polarity. rsc.org Due to their sugar component, glycosides are generally water-soluble compounds, a property that contrasts with their often water-insoluble aglycones. uobasrah.edu.iq This solubility in water and alcohol, but insolubility in many organic solvents, is a key consideration in designing extraction and purification protocols. uobasrah.edu.iq
Initial crude extracts are often complex mixtures containing numerous other compounds. To purify the O-glycosides, various chromatographic techniques are employed. rsc.org These methods separate molecules based on their interactions with a stationary phase and a mobile phase. rsc.org Common strategies include:
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and sensitive technique widely used for the analysis and purification of glycosides. creative-proteomics.com Reversed-phase HPLC (RP-HPLC) is particularly common. creative-proteomics.com Preparative HPLC can be used to isolate pure compounds from complex fractions. google.com For instance, the purification of a methanol (B129727) extract from the fruits of Ribes biebersteinii using reversed-phase preparative HPLC led to the isolation of five distinct cyanidin (B77932) 3-O-glycosides. researchgate.net
Column Chromatography: Open column chromatography is a fundamental technique for the initial fractionation of extracts. google.com For example, solid-phase extraction using HP-20 resin with a gradient solvent system of water and methanol has been used to fractionate phytocannabinoids before further purification. google.com
Planar Chromatography: Techniques like Thin-Layer Chromatography (TLC) can be used for the analysis and initial separation of compounds in an extract. rsc.org
Following separation, structural elucidation of the isolated O-glycosides is typically achieved through spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com
Natural Sources and Distribution of O-Glycosides
O-glycosides are widely distributed throughout the natural world, produced by a vast array of organisms for various purposes. amu.edu.az They are found in plants, fungi, microbes, and even animals and marine life. creative-proteomics.comamu.edu.az
Plants are an exceptionally rich source of a wide variety of O-glycosides, which are found in leaves, flowers, fruits, roots, and stems. amu.edu.aznih.gov These compounds serve many functions, including defense, pigmentation, and transport of substances. uobasrah.edu.iqnih.gov Flavonoids, a major class of plant secondary metabolites, are frequently found as O-glycosides. nih.gov The attachment of a sugar moiety increases the water solubility of the otherwise hydrophobic flavonoid aglycones, which aids in their storage and transport within the plant cell. uobasrah.edu.iq
Many well-known plant-derived compounds are O-glycosides. For example, anthocyanins, the pigments responsible for the red, purple, and blue colors of many flowers and fruits, are O-glycosides of anthocyanidins. nih.gov Cyanidin-3-O-glucoside, for instance, is a common anthocyanin. researchgate.netnih.gov Other significant plant O-glycosides include salicin (B1681394) from willow bark, steviol (B1681142) glycosides from the stevia plant, and various flavonoid glycosides like hesperidin (B1673128) in citrus fruits and quercetin (B1663063) glycosides in onions. wikipedia.orgamu.edu.az
Table 1: Examples of O-Glycosides from the Plant Kingdom
| Glycoside Class | Specific Compound Example | Natural Source Organism(s) | Reference(s) |
| Flavonoid Glycosides | Hesperidin | Oranges, Lemons, Mandarins | nih.gov |
| Luteolin-4'-o-glucoside | Olea europaea, Leontodon saxatilis | nih.gov | |
| Apigenin 7-O-glycoside | Celery | nih.gov | |
| Cyanidin 3-O-glucoside | Apples, Ribes biebersteinii | nih.govsrce.hr | |
| Phenolic Glycosides | Salicin | Salix species (Willow) | wikipedia.orgamu.edu.az |
| Arbutin | Bearberry | amu.edu.az | |
| Saponin Glycosides | Dioscin | Dioscorea species (Wild Yam) | wikipedia.org |
| Glycyrrhizin | Glycyrrhiza glabra (Licorice) | wikipedia.orguobasrah.edu.iq | |
| Terpenoid Glycosides | Steviol glycosides (e.g., Stevioside) | Stevia rebaudiana | wikipedia.orgamu.edu.az |
| Cyanogenic Glycosides | Amygdalin | Prunus dulcis (Bitter Almond) | wikipedia.orgcabidigitallibrary.org |
| Dhurrin | Sorghum bicolor (Sorghum) | wikipedia.org |
Microorganisms, including bacteria and fungi, are also capable of producing O-glycosides. pjmonline.org They possess enzymes called glycosyltransferases that can attach sugar moieties to various acceptor molecules. pjmonline.orgmdpi.com Microbial glycosylation is a significant area of research as it can be used to synthesize novel glycosides or modify existing ones to improve properties like water solubility. pjmonline.orgnih.gov
Fungi, for instance, produce a range of O-glycosides. nih.gov Endophytic fungi, which live within plant tissues, can produce flavonoid O-glycosides; for example, Nigrospora oryzae was found to produce quercetin-3-O-glycosides. mdpi.com Various species of Aspergillus and Penicillium are known to biotransform flavonoids into their O-glycoside forms. nih.gov Bacteria such as Xanthomonas campestris have been used to produce hesperetin (B1673127) O-glycosides. pjmonline.org The production of O-glycosides is not limited to flavonoids; microbes can also glycosylate other compounds like steroids and phenolics. pjmonline.orgmdpi.com
Table 2: Examples of Microbial and Fungal O-Glycoside Production
| Microorganism | Substrate (Aglycone) | O-Glycoside Product(s) | Reference(s) |
| Isaria fumosorosea | Flavone (B191248) | Flavone 4′-O-β-D-(4′-O-methyl)-glucopyranoside | mdpi.com |
| Nigrospora oryzae | Quercetin (endogenous) | Guaijaverin (quercetin-3-O-arabinoside) | mdpi.com |
| Xanthomonas campestris | Hesperetin | Hesperetin 7-O-α-D-glucopyranoside | pjmonline.org |
| Aspergillus ustus | Stromemycin aglycone (endogenous) | Stromemycin (an aromatic polyketide O-glycoside) | nih.gov |
| Streptomyces sp. | Various flavonoids | 4'-O-methylated flavonoid glycosides | mdpi.com |
The animal kingdom, particularly marine invertebrates, is another source of unique O-glycosides. amu.edu.azmdpi.com These compounds often play a role in defense mechanisms. amu.edu.az Sea cucumbers (Holothurioidea) and starfish (Asteroidea) are well-known producers of triterpene and steroid glycosides, respectively. vliz.be These saponins (B1172615) can have membranolytic (membrane-disrupting) and cytotoxic properties, likely serving as a defense against predators. vliz.be
Sponges are also a rich source of structurally diverse triterpene and steroid O-glycosides. vliz.be Fish of the genus Pardachirus produce glycosides that act as shark repellents. mdpi.com Insects, such as the monarch butterfly, sequester cardenolide glycosides from the milkweed plants they consume, using these plant-derived toxins for their own defense against predators. amu.edu.az
Table 3: Examples of O-Glycosides from Animal and Marine Sources
| Organism Type | Glycoside Class | Source Organism Example(s) | Role/Property | Reference(s) |
| Marine Invertebrates | Triterpene Glycosides | Sea cucumbers (Holothuria sp.) | Defense, Membranolytic | vliz.be |
| Steroid Glycosides | Starfish (Asteroidea class) | Defense, Membranolytic | vliz.be | |
| Triterpene Glycosides | Sponges (Erylus sp.) | Defense, Antifungal | vliz.be | |
| Fish | Steroid Glycosides | Moses sole (Pardachirus marmoratus) | Shark repellent | mdpi.com |
| Insects | Cardenolide Glycosides | Monarch butterfly (Danaus plexippus) | Defense (sequestered from plants) | amu.edu.az |
Ecological and Biological Roles in Source Organisms
O-glycosides perform a multitude of essential functions for the organisms that synthesize them. These roles are often determined by the nature of the aglycone, which is released upon enzymatic hydrolysis. wikipedia.org
A primary role is chemical defense . creative-proteomics.com Plants store toxic compounds, such as phenols or cyanogenic precursors, in their inactive glycoside form within the cell's vacuole. wikipedia.orguobasrah.edu.iq If the plant tissue is damaged by a herbivore, enzymes are released that cleave the sugar, activating the toxic aglycone. wikipedia.orgnih.gov Cyanogenic glycosides, for example, release toxic hydrogen cyanide upon hydrolysis, deterring feeding. wikipedia.org Similarly, the saponins found in marine organisms like sea cucumbers and sponges possess cytotoxic properties that defend against predation. vliz.be
O-glycosides are also involved in allelopathy , the chemical inhibition of one plant by another. researchgate.net For instance, certain rice cultivars release flavone O-glycosides from their roots, which are then converted to their active aglycone form in the soil to inhibit the growth of competing weeds. researchgate.net
Other important functions include:
Pigmentation: As mentioned, anthocyanin O-glycosides provide the vibrant colors in flowers and fruits, which are crucial for attracting pollinators and seed dispersers. nih.govresearchgate.net
Regulation and Transport: Glycosylation increases the water solubility of hydrophobic molecules, facilitating their transport and storage within the cell. uobasrah.edu.iqnih.gov In some plants, glycosides are involved in regulating functions like germination and bud formation. wikipedia.org
Detoxification: Organisms can convert harmful internal or external molecules into less toxic glycosides, which can then be stored or eliminated. uobasrah.edu.iqnih.gov
Chemical Synthesis of Glycoside O 4
Overview of Glycosylation Methodologies
Chemical glycosylation is a fundamental process involving the coupling of a glycosyl donor, which possesses a leaving group at the anomeric carbon, with a glycosyl acceptor, typically an alcohol. wikipedia.orgresearchgate.net The primary challenge in this reaction is controlling the stereochemistry at the newly formed anomeric center, resulting in either an α- or β-glycosidic linkage. frontiersin.org Numerous methods have been developed to address this, each with distinct advantages and limitations depending on the specific substrates and desired outcome. rsc.orgrsc.org Key factors influencing the stereoselectivity include the nature of the protecting groups on the glycosyl donor, the type of leaving group, the promoter or catalyst used, and the reaction conditions such as solvent and temperature. frontiersin.org
Major strategies for O-glycosylation can be broadly categorized based on the type of glycosyl donor employed. These include classical methods using glycosyl halides and more modern approaches utilizing donors like thioglycosides, glycosyl imidates, and phosphates. rsc.orgnih.gov Furthermore, the advent of organocatalysis and transition-metal catalysis has introduced new levels of control and efficiency to these transformations. organicreactions.orgtandfonline.com
Fischer–Helferich Method
The Fischer–Helferich method is one of the oldest and most direct approaches to forming O-glycosides. It involves the acid-catalyzed reaction of an unprotected or partially protected aldose or ketose with an alcohol. rsc.orgwikipedia.org Typically, the reaction is performed using the alcohol as the solvent in the presence of a strong acid catalyst. wikipedia.org
The reaction proceeds through an equilibrium process, which can result in a mixture of anomers (α and β) and ring-size isomers (furanosides and pyranosides). rsc.orgwikipedia.org While simple, the lack of stereocontrol and the often harsh reaction conditions limit its applicability, especially for the synthesis of complex oligosaccharides. rsc.org For instance, with hexoses, shorter reaction times tend to favor the formation of furanose forms, while longer reaction times lead to the more thermodynamically stable pyranose products, which is usually the alpha anomer due to the anomeric effect. wikipedia.org The mechanism involves several stages, including the ring-opening of the sugar, the addition of the alcohol, and a final ring-closure step, which is often rate-determining. nih.govrsc.org
| Feature | Description |
| Reactants | Aldose/Ketose, Alcohol |
| Catalyst | Strong Acid (e.g., HCl, H2SO4) |
| Key Feature | Direct glycosylation of unprotected sugars |
| Major Drawback | Lack of stereoselectivity, mixture of products |
| Typical Product | Thermodynamically most stable glycoside |
Koenigs-Knorr Reaction and Modifications
The Koenigs-Knorr reaction, first reported in 1901, represents a significant advancement in glycosylation chemistry. slideshare.netwikipedia.org The original method involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a silver salt, such as silver carbonate or silver oxide, which acts as a promoter. slideshare.netwikipedia.org
A key feature of this reaction is the influence of the protecting group at the C-2 position of the glycosyl donor. When a participating group, such as an acetyl or benzoyl ester, is present at C-2, it can form a cyclic acyloxonium ion intermediate after the halide departs. This intermediate shields one face of the molecule, forcing the incoming alcohol to attack from the opposite side, leading to the exclusive formation of the 1,2-trans-glycoside. wikipedia.orglibretexts.org This is known as neighboring group participation. In the absence of a participating group (e.g., with a benzyl (B1604629) ether at C-2), a mixture of α and β anomers is often obtained. wikipedia.org
Over the years, numerous modifications have been developed. The Helferich method, for instance, uses mercury salts as promoters. wikipedia.org Other promoters, including various heavy metal salts and Lewis acids, have also been employed to improve yields and reactivity. slideshare.netnih.gov More recent advancements have introduced catalytic versions to minimize the use of stoichiometric and often toxic heavy metal promoters. nih.gov
| Promoter System | Typical Donor | Key Outcome/Feature |
| Silver Carbonate/Oxide | Acetylated Glycosyl Bromide | Classic method, often gives 1,2-trans products with C-2 participating groups. wikipedia.org |
| Mercury Cyanide/Bromide | Glycosyl Halide | Helferich modification, conditions can influence anomeric selectivity. wikipedia.org |
| Silver Triflate | Glycosyl Fluoride/Halide | Used for hindered alcohols and can improve reaction rates. slideshare.net |
| TMSOTf / Ag2O | Glycosyl Bromide | Catalytic system enabling rapid reactions under neutral conditions. nih.gov |
Glycosyl Halide-Based Approaches
Glycosyl halides, including bromides, chlorides, and the more reactive iodides, are foundational glycosyl donors. nih.govnih.gov Their synthesis and application have been central to the development of glycosylation chemistry since the early 20th century. nih.govacs.org The reactivity of the halide leaving group generally follows the order I > Br > Cl > F.
Glycosyl bromides and chlorides are relatively stable and are activated by various promoters, as seen in the Koenigs-Knorr reaction. nih.gov Glycosyl iodides, while highly reactive, have limited shelf-life and are often generated in situ. nih.govwikipedia.org Their high reactivity allows for glycosylations under mild conditions. wikipedia.org Glycosyl fluorides are more stable than other halides and require specific activators, such as Lewis acids, for reaction.
The stereochemical outcome of glycosyl halide-based methods is heavily dependent on the C-2 substituent and reaction conditions. As mentioned, participating groups at C-2 lead to 1,2-trans products. nih.gov For the synthesis of 1,2-cis linkages, non-participating protecting groups are required, and conditions must be carefully controlled to favor the desired anomer, often involving solvent effects or specific catalyst systems. frontiersin.org
Glycosyl Imidate and Thioglycoside Strategies
Glycosyl Imidates: First introduced by Schmidt, glycosyl trichloroacetimidates have become one of the most widely used classes of glycosyl donors. nih.govbldpharm.com They are readily prepared from 1-hydroxy sugars by reaction with trichloroacetonitrile (B146778) in the presence of a base. nih.govnih.gov These donors are highly reactive and can be activated under mild catalytic acidic conditions (e.g., using trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf, or boron trifluoride etherate, BF3·OEt2) to form glycosidic bonds efficiently. frontiersin.orgnih.gov Other imidate donors, such as N-phenyltrifluoroacetimidates (PTFAI), have also been developed and are particularly useful with less reactive donors or acceptors. researchgate.net
Thioglycosides: Thioglycosides, which feature an alkyl or aryl thio group at the anomeric position, are another versatile class of glycosyl donors. rsc.orgnih.gov A major advantage is their stability to a wide range of reaction conditions used for installing and manipulating protecting groups, allowing them to be carried through multi-step syntheses. rsc.orgresearchgate.net They can be activated using a variety of thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic acid like TfOH or TMSOTf, or by using iodonium (B1229267) ions. rsc.orgnih.gov The reactivity of thioglycosides can be "tuned" based on the electronic properties of the protecting groups (arming vs. disarming), enabling sequential and one-pot glycosylation strategies. rsc.org
| Donor Type | Common Structure | Typical Activator | Key Advantages |
| Glycosyl Trichloroacetimidate | RO-C(=NH)CCl3 | TMSOTf, BF3·OEt2 | High reactivity, mild activation, readily prepared. nih.govnih.gov |
| Thioglycoside | RO-SPh, RO-SEt | NIS/TfOH, DMTST, IDCP | Stable to many conditions, tunable reactivity, useful in block synthesis. rsc.orgresearchgate.net |
Glycosyl Phosphate-Mediated Synthesis
Inspired by biosynthesis, where sugar nucleotides like UDP-glucose act as glycosyl donors, glycosyl phosphates have been developed as effective donors in chemical synthesis. nih.govnih.gov These donors can be activated by Lewis acids, such as TMSOTf, to form a range of glycosidic linkages, including those found in complex oligosaccharides. nih.gov Glycosyl phosphates are versatile and have been used to create β-glucosidic, α-mannosidic, and other challenging linkages. nih.gov
More recently, organocatalytic methods for activating glycosyl phosphates have emerged. For example, bis-thiourea catalysts have been shown to promote β-selective glycosylations under mild, neutral conditions. pnas.orgpnas.org This approach avoids the use of strong Lewis acids and is compatible with a wide array of sensitive functional groups, making it suitable for the glycosylation of complex molecules like peptides and natural products. pnas.orgpnas.org The use of phosphates as leaving groups in these systems represents a significant step towards mimicking enzymatic pathways in laboratory synthesis. pnas.org
Application of Organic and Transition-Metal Catalysis
The development of catalytic glycosylation methods is a major focus of modern carbohydrate chemistry, aiming to reduce waste and improve efficiency and selectivity. rsc.orgnih.gov
Organic Catalysis: Organocatalysis utilizes small organic molecules to promote chemical transformations. bris.ac.uk In glycosylation, catalysts like thioureas have been used to activate glycosyl donors through hydrogen bonding. pnas.org Chiral Brønsted acids and other organocatalysts have also been developed to control the stereochemical outcome of the reaction. bris.ac.ukthieme-connect.com These methods offer the advantage of being metal-free, often proceeding under mild conditions with high functional group tolerance. bris.ac.uk
Transition-Metal Catalysis: Transition metals like gold, palladium, and copper have been employed to catalyze glycosylation reactions. tandfonline.comacs.orgsemanticscholar.org These catalysts can activate a variety of glycosyl donors, including thioglycosides, alkynylbenzoates, and trichloroacetimidates. nih.govacs.org Transition-metal catalysis can offer unique reactivity and selectivity profiles that are not achievable with traditional promoters. rsc.org For example, palladium-catalyzed glycosylation has become a reliable method for forming C-glycosides, which are important analogs of natural O-glycosides. rsc.org The ability to tune the reactivity of the metal center by modifying its ligands provides a powerful tool for controlling the stereoselectivity of the glycosidic bond formation. tandfonline.com
Stereoselective Glycosylation for O-4 Linkage Formation
Stereoselective glycosylation is paramount in carbohydrate chemistry, as the anomeric configuration (α or β) of the glycosidic linkage profoundly influences the three-dimensional structure and biological function of the resulting molecule. nih.gov The outcome of a glycosylation reaction is dependent on a multitude of factors, including the nature of the glycosyl donor and acceptor, the promoter system, solvents, and temperature. frontiersin.org
The ability to selectively synthesize either the α- or β-anomer is a cornerstone of modern glycosylation chemistry. The strategies employed are largely dictated by the protecting group at the C-2 position of the glycosyl donor.
β-Glycoside (1,2-trans) Formation: The synthesis of 1,2-trans-glycosides, which are typically β-anomers for glucose and galactose derivatives, is often achieved through "neighboring group participation". nih.gov This strategy employs a participating acyl-type protecting group (e.g., O-acetyl, O-benzoyl) at the C-2 position of the glycosyl donor. nih.gov Upon activation of the anomeric leaving group, the C-2 acyl group attacks the anomeric center, forming a stable cyclic oxonium ion intermediate. The glycosyl acceptor then attacks this intermediate from the opposite face (SN2-like displacement), leading exclusively to the formation of the 1,2-trans product. nih.govnih.gov A variety of catalysts, including tailored bis-thiourea catalysts with glycosyl diphenyl phosphate (B84403) donors, have been shown to produce disaccharides with excellent yields and β-anomeric stereoselectivity. frontiersin.orgnih.gov
α-Glycoside (1,2-cis) Formation: The formation of 1,2-cis-glycosidic linkages (typically α-anomers for glucose and galactose) is generally more challenging due to the absence of neighboring group participation to direct the stereochemical outcome. frontiersin.org To achieve this, non-participating protecting groups, such as ethers (e.g., benzyl ether), are installed at the C-2 position. frontiersin.org In the absence of a participating group, the reaction can proceed through various pathways, often yielding a mixture of anomers, although the α-product is frequently favored due to the anomeric effect. frontiersin.org Specific conditions have been developed to enhance α-selectivity. For instance, the use of ethereal solvents can favor the formation of 1,2-cis glycosides. frontiersin.orgnih.gov Additionally, certain catalyst systems, such as urea-catalyzed activation of glycosyl chlorides, have demonstrated excellent yields and α-stereoselectivity. frontiersin.orgnih.gov
| Desired Anomer | Linkage Type | C-2 Protecting Group Strategy | Mechanism/Key Principle | Example Catalyst/Condition |
|---|---|---|---|---|
| β-Glycoside | 1,2-trans | Participating Group (e.g., O-Acetyl, O-Benzoyl) | Neighboring Group Participation via cyclic intermediate | Bis-thiourea catalyst with glycosyl diphenyl phosphate donors. frontiersin.orgnih.gov |
| α-Glycoside | 1,2-cis | Non-Participating Group (e.g., Benzyl ether) | Absence of participation; often relies on the anomeric effect. | Urea-catalyzed activation of glycosyl chlorides in ethereal solvents. frontiersin.orgnih.gov |
Regioselectivity is a significant challenge in carbohydrate chemistry, particularly when glycosyl acceptors possess multiple free hydroxyl groups of similar reactivity. The selective glycosylation of the C-4 hydroxyl group requires careful strategic planning.
One common approach involves the use of orthogonal protecting groups to differentiate the hydroxyl groups. A temporary protecting group can be placed on the C-4 hydroxyl, while other positions are permanently protected. Selective removal of the C-4 protecting group then unmasks it as the sole nucleophile for glycosylation. However, more convergent strategies aim to achieve regioselectivity without extra protection-deprotection steps.
This can be accomplished by exploiting the subtle differences in the reactivity of the hydroxyl groups. The "armed-disarmed" strategy is a powerful concept where an "armed" glycosyl donor (with electron-donating protecting groups) reacts with a "disarmed" acceptor (with electron-withdrawing groups), which can help direct the reaction. nih.govdtu.dk
Furthermore, specific catalytic systems have been developed to direct glycosylation to a particular position. Organoboron catalysts, for instance, have been shown to mediate regioselective glycosylation. frontiersin.orgnih.gov In one study, the reaction of a 1,2-anhydro sugar with a glucose-4,6-diol acceptor in the presence of an organoboron catalyst regioselectively generated α(1→4)-glycosides. frontiersin.orgnih.gov The regioselectivity in the glycosylation of acceptors with free hydroxyls at the 4- and 6-positions can be highly dependent on the functionalization at other positions, such as the C-3 hydroxyl group. researchgate.net
| Method | Principle | Example Application | Reference |
|---|---|---|---|
| Orthogonal Protecting Groups | Selective deprotection of the C-4 hydroxyl group prior to glycosylation. | Commonly used in linear oligosaccharide synthesis. | youtube.com |
| Reactivity Tuning ("Armed-Disarmed") | Modulating electronic properties of donor and acceptor to influence reactivity. | Coupling of an "armed" donor with a "disarmed" acceptor containing multiple hydroxyl groups. | nih.govdtu.dk |
| Catalyst-Controlled Glycosylation | Use of catalysts that temporarily coordinate with the acceptor to direct the donor to the C-4 position. | Organoboron-catalyzed reaction of a 1,2-anhydro sugar with a glucose-4,6-diol acceptor yielded the α(1→4)-glycoside. | frontiersin.orgnih.gov |
Total Synthesis of Complex Glycoside O-4 Analogs
The total synthesis of complex natural products containing O-4 glycosidic linkages showcases the application of advanced stereoselective and regioselective methods. rsc.org Resin glycosides, a class of complex glycolipids, provide illustrative examples of these synthetic challenges. nih.govfrontiersin.org The synthesis of ipomoeassin F, for instance, involved a multi-step sequence where the formation of glycosidic bonds was a central feature. nih.gov In one approach, a key step was the installation of a cinnamoyl group at the O-4 hydroxyl of a glucopyranose unit within the growing oligosaccharide chain. nih.gov This modification was part of a larger strategy involving the sequential coupling of monosaccharide and disaccharide building blocks to assemble the final complex structure. frontiersin.org The total syntheses of these molecules often rely on a convergent approach, where complex fragments of the aglycone and the oligosaccharide are synthesized separately and then coupled. rsc.orgrsc.orgresearchgate.net The glycosylation reactions used in these syntheses employ a wide array of glycosyl donors, including thioglycosides, glycosyl trichloroacetimidates, and glycosyl bromides, each chosen to suit the specific steric and electronic environment of the coupling partners. rsc.orgrsc.org
Semi-synthesis Approaches Utilizing Natural Precursors
Semi-synthesis offers a powerful alternative to total synthesis, leveraging the complex structures of readily available natural products as starting materials for chemical modification. rsc.org This approach is particularly valuable for creating analogs of complex glycosides where the de novo synthesis would be prohibitively long and inefficient. rsc.org In this strategy, a natural product is isolated and then subjected to chemical or enzymatic transformations to generate novel derivatives. rsc.org
Flavonoid glycosides are a prime example where semi-synthesis is widely used. sioc-journal.cn Natural flavonoids such as rutin (B1680289) or quercetin (B1663063), which can be isolated in large quantities from plants, serve as precursors. sioc-journal.cn Chemists can then selectively modify the glycosylation pattern, for example, by attaching new sugar units to the O-4 position of an existing glucose moiety or by altering the aglycone structure while preserving the original glycoside. This allows for the rapid generation of a library of analogs for structure-activity relationship studies. Precursor-directed biosynthesis is a related strategy where chemically synthesized substrates are fed to microbial strains, which then incorporate them into a natural product scaffold using their native enzymatic machinery. rsc.org
Biosynthesis and Biotransformation of Glycoside O 4
Elucidation of Biosynthetic Pathways
The biosynthesis of O-4 glycosides is a complex process involving multiple enzymatic steps. Understanding these pathways is crucial for the production and engineering of valuable glycosylated compounds.
Identification of Glycosyltransferases (GTs) Catalyzing O-4 Glycosylation
Glycosyltransferases (GTs) are the key enzymes responsible for the formation of glycosidic bonds. sigmaaldrich.com They catalyze the transfer of a monosaccharide from an activated sugar donor, such as a nucleotide sugar, to an acceptor molecule. mdpi.com The specificity of GTs dictates the type of linkage (α or β) and the position of glycosylation (e.g., O-4). sigmaaldrich.com
The identification of GTs that specifically catalyze O-4 glycosylation is an active area of research. For instance, in the biosynthesis of the diterpene glycoside cotylenin A, the glycosyltransferase CtyD is responsible for introducing a glucose moiety at the C9 hydroxyl position, a precursor step to further modifications. chemrxiv.org Similarly, in flavonoid biosynthesis, while many GTs target the 3-OH, 5-OH, or 7-OH positions, the search for enzymes specific to other positions, including those that could lead to O-4 linkages on a sugar attached to the flavonoid, is ongoing. diva-portal.org The discovery of novel GTs with unique regiospecificity, such as those that could catalyze O-4 glycosylation on a pre-existing sugar, is essential for expanding the toolkit for chemoenzymatic synthesis.
| Enzyme | Source Organism | Substrate(s) | Product | Reference |
| CtyD | Cladosporium sp. | Cotylenol, UDP-glucose | 9-O-glucosylcotylenol | chemrxiv.org |
| Pa-orf6 | Fungus | Fusicoccane aglycone, UDP-glucose | Glucosylated fusicoccane | rsc.org |
| UGT74AC1 | Siraitia grosvenorii | Mogrol, UDP-glucose | Mogroside (triterpene glycoside) | acs.org |
| Sbaic7OGT | Scutellaria baicalensis | 4'-hydroxychalcones, UDP-glucose | 4'-O-glucosylchalcones | mdpi.com |
Role of Other Modifying Enzymes (e.g., Methyltransferases, P450 Enzymes)
The biosynthesis of complex glycosides involves more than just glycosylation. A variety of other enzymes, including methyltransferases and cytochrome P450 monooxygenases, play crucial roles in modifying the aglycone or the sugar moieties. These modifications contribute to the structural diversity and biological activity of the final natural product.
In the biosynthesis of cotylenins, for example, a P450 enzyme, CtyA, exhibits multifunctional oxidation activity on a prenyl group. chemrxiv.orgrsc.org Furthermore, methyltransferases and prenyltransferases are involved in the assembly and modification of the saccharide moiety. chemrxiv.orgrsc.org The interplay between these modifying enzymes and glycosyltransferases is essential for the production of the mature, bioactive compound. For instance, the timing of glycosylation relative to other modifications can significantly impact the final structure.
Genetic Characterization of Biosynthetic Gene Clusters
The genes encoding the enzymes for a specific biosynthetic pathway are often physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). hilarispublisher.com The identification and characterization of BGCs are powerful strategies for discovering new natural products and understanding their biosynthesis. frontiersin.org
The analysis of BGCs provides a roadmap for the biosynthetic pathway. whiterose.ac.uk For example, the BGC for cotylenins contains genes for the core diterpene cyclase, P450s, glycosyltransferases, and other modifying enzymes. chemrxiv.orgrsc.org Comparing BGCs from different organisms can reveal evolutionary relationships and highlight the conservation or divergence of biosynthetic pathways. mdpi.com The identification of a complete BGC allows for its heterologous expression in a suitable host, enabling the production of the natural product and its analogs. rsc.org This approach has been successfully used to elucidate the biosynthetic pathways of several diterpene glycosides. chemrxiv.orgrsc.org
Enzymatic Glycosylation and Deglycosylation
The enzymes involved in the biosynthesis of O-4 glycosides also hold great promise as biocatalysts for the synthesis and modification of glycosides in vitro.
Applications of Glycosyltransferases in O-4 Glycosylation
The regio- and stereospecificity of glycosyltransferases make them highly valuable tools for the synthesis of complex carbohydrates and glycosylated natural products. sigmaaldrich.combeilstein-journals.org Unlike chemical synthesis, which often requires multiple protection and deprotection steps, enzymatic glycosylation can achieve specific linkages in a single step under mild conditions. nih.govnih.gov
Glycosyltransferases that catalyze O-4 glycosylation can be used to produce novel glycosides with potentially enhanced biological activities. mdpi.com For example, the glycosylation of bioactive compounds can improve their solubility, stability, and pharmacokinetic properties. mdpi.com Protein engineering and directed evolution are being used to improve the catalytic efficiency and alter the substrate specificity of GTs, further expanding their synthetic utility. acs.org
Glycoside Hydrolases and Glycosynthases for O-4 Glycosidic Bond Cleavage or Formation
Glycoside hydrolases (GHs) are enzymes that catalyze the cleavage of glycosidic bonds. khanacademy.orgtaylorandfrancis.com They are classified into families based on their sequence and structural similarities. nih.gov GHs that specifically cleave β-1,4-glycosidic bonds, such as cellulases, are well-known. taylorandfrancis.com While their natural function is hydrolysis, under certain conditions, GHs can be used for the synthesis of glycosidic bonds through a process called transglycosylation. chimia.ch
A significant advancement in the synthetic application of GHs is the development of "glycosynthases." nih.govresearchgate.net These are engineered mutants of retaining glycosidases where the catalytic nucleophile is replaced with a non-nucleophilic residue. chimia.ch This modification renders the enzyme hydrolytically inactive but capable of catalyzing the formation of a glycosidic bond when provided with an activated sugar donor (e.g., a glycosyl fluoride). chimia.chnih.gov Glycosynthases have been developed to synthesize a variety of glycosidic linkages, including those that are challenging to form chemically. cdnsciencepub.com The development of glycosynthases with the ability to form O-4 glycosidic bonds offers a powerful tool for the chemoenzymatic synthesis of complex oligosaccharides and glycoconjugates. mdpi.com
| Enzyme Class | Function | Application | Key Features | Reference |
| Glycosyltransferases (GTs) | Formation of glycosidic bonds | Synthesis of specific O-4 glycosides | High regio- and stereospecificity | sigmaaldrich.commdpi.com |
| Glycoside Hydrolases (GHs) | Cleavage of glycosidic bonds | Transglycosylation to form O-4 glycosides | Can be used for both synthesis and degradation | khanacademy.orgchimia.ch |
| Glycosynthases | Formation of glycosidic bonds | Highly efficient synthesis of O-4 glycosides without product hydrolysis | Engineered mutants of GHs, require activated donors | nih.govresearchgate.netrsc.org |
| Thioligases | Formation of thioglycosidic linkages | Synthesis of S-glycosides | Mutated retaining GHs | beilstein-journals.org |
Directed Evolution and Enzyme Engineering for O-4 Specificity
The regioselectivity of glycosylation, or the precise positioning of a sugar moiety onto an acceptor molecule, is a critical challenge in the synthesis of specific glycosides. Nature's catalysts for this process, glycosyltransferases (GTs), often exhibit high specificity, but this can be a limitation when a non-natural or specific linkage, such as at the 4-position hydroxyl group (O-4), is desired. To overcome this, scientists employ directed evolution and enzyme engineering to alter the regioselectivity of existing enzymes, effectively reprogramming them to favor the formation of O-4 glycosidic bonds.
Directed evolution involves generating a large library of enzyme variants through random mutagenesis and screening them for the desired activity. This approach does not require detailed knowledge of the enzyme's structure or mechanism. A notable example involved the directed evolution of the plant glycosyltransferase MiCGT, where iterative saturation mutagenesis and an alanine (B10760859) scan led to a quadruple mutant (VFAH) with a dramatically shifted regioselectivity. This engineered enzyme gained a strict preference for 3-O glycosylation of flavonoids and a 120-fold increase in activity, demonstrating the power of this technique to alter an enzyme's native function. While this example targeted the 3-O position, the same principles are applied to engineer enzymes for O-4 specificity.
Structure-guided protein engineering is a more rational approach that relies on the three-dimensional structure of the enzyme. By identifying key amino acid residues in the substrate-binding pocket that influence the orientation of the acceptor molecule, targeted mutations can be introduced to favor glycosylation at a different position. For instance, research on a glycosyltransferase, AmGT8, which catalyzes triterpene glycosylation, identified a single conserved residue at position 394 as being crucial for determining regioselectivity between the 3-O and 6-O positions. Similarly, engineering efforts on the glycosyltransferase UGTBS to improve the synthesis of salidroside (B192308) involved a semirational design. A resulting quadruple mutant showed a 2.2-fold higher conversion rate and improved regioselectivity for the desired product. Molecular docking and dynamics simulations can further elucidate how these mutations alter the binding pocket and substrate positioning to achieve the desired O-4 glycosylation.
These engineering strategies have successfully created biocatalysts with novel specificities. By modifying residues at the entrance or within the active site, the orientation of sugar acceptors can be shifted to favor a lower binding energy state that aligns the target 4-hydroxyl group for catalysis.
| Original Enzyme | Engineering Strategy | Key Mutations | Substrate | Outcome Related to Regioselectivity | Reference |
|---|---|---|---|---|---|
| MiCGT (Flavonoid GT) | Directed Evolution (Alanine Scan & Iterative Saturation Mutagenesis) | VFAH (quadruple mutant) | Quercetin (B1663063) | Shifted regioselectivity from 7-O to strict 3-O glycosylation with 120-fold activity enhancement. Demonstrates the principle of altering site preference. | |
| UGTBS (Salidroside Synthesis) | Semirational Design | M4 (I62N/S129T/F168W/Y316S) | Tyrosol | Improved regioselectivity toward the desired hydroxyl group, increasing the target product to 97.9% of the total. | |
| UGT72B1 (Quercetin GT) | Site-Directed Mutagenesis | M17L/G18T/Y315Q | Quercetin 7-O-glucoside | Altered regioselectivity to generate quercetin 3,7-di-O-glycoside, showcasing control over subsequent glycosylation steps. | |
| PmCGTase (Cyclodextrin Glucosyltransferase) | Molecular Docking & Saturation Mutagenesis | K232L/V, H233Y/T/K | Mon |
Structural Elucidation and Advanced Characterization of Glycoside O 4
Spectroscopic Analysis for Glycosidic Linkage Determination
Spectroscopic techniques are fundamental in determining the intricate three-dimensional structure of glycosides, including the precise nature and location of the glycosidic bond.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating carbohydrate structures in solution. nih.gov It provides detailed information on the composition of sugar residues, their anomeric configurations (α or β), and the positions of glycosidic linkages. glycoforum.gr.jp
For a molecule like cellobiose (B7769950), 1D ¹H NMR can identify key structural features. nih.gov However, due to the similarity of the glucose units, significant signal overlap can occur. unimo.it Two-dimensional (2D) NMR experiments are therefore essential for unambiguous assignment and structural confirmation. tandfonline.comtandfonline.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons on adjacent carbons. This allows for the tracing of proton networks within each glucose ring, helping to assign all the proton signals for each residue. tandfonline.com
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons, establishing a correlation network among all protons within a single spin system (i.e., within one glucose residue). This is particularly useful for overcoming signal overlap. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. nih.gov For cellobiose, a key NOESY cross-peak is observed between the anomeric proton (H-1) of one glucose residue and the proton attached to the linkage carbon (H-4) of the other residue. This directly confirms the 1→4 linkage. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. An HMBC spectrum of cellobiose would show a correlation between the anomeric proton (H-1) of the non-reducing glucose unit and the C-4 carbon of the reducing unit, providing definitive evidence for the C1-O-C4 linkage. unimo.it
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, aiding in the assignment of the ¹³C spectrum. nih.gov
By combining these 2D-NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the β(1→4) glycosidic linkage in cellobiose. tandfonline.comtandfonline.comauburn.edu
High-Resolution Mass Spectrometry (HR-MS) and Tandem MS (MS/MS, MSn)
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a glycoside. rsc.org For cellobiose, HR-MS would confirm the molecular formula C₁₂H₂₂O₁₁.
Tandem mass spectrometry (MS/MS or MSⁿ) is used to sequence oligosaccharides by fragmenting the molecule and analyzing the resulting product ions. wikipedia.orgpsu.edu When a glycoside like cellobiose is analyzed, fragmentation typically occurs at the glycosidic bond, producing characteristic ions. wikipedia.org
Collision-Induced Dissociation (CID): In CID, the selected precursor ion (e.g., the [M+Na]⁺ adduct of cellobiose) is fragmented by collision with an inert gas. The resulting fragments provide information about the connectivity. Cleavage of the glycosidic bond results in Y- and B-ions (cleavage at the glycosidic bond, charge retained on the reducing and non-reducing end, respectively) and, under higher energy, cross-ring cleavage ions (X- and A-ions). wikipedia.orgnih.gov The masses of these fragment ions help to confirm the mass of the individual monosaccharide units and the nature of the linkage. researchgate.net
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. It can be used to separate different isomeric disaccharides, including anomers and those with different linkage positions, before they are analyzed by MS. chemrxiv.orgacs.org
The fragmentation pattern in an MS/MS experiment is influenced by the linkage position. While distinguishing between certain isomers like cellobiose (1→4) and gentiobiose (1→6) can be challenging, specific diagnostic fragment ions and their relative intensities can be used for identification. nih.gov
X-Ray Crystallography for Absolute Configuration
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. To perform this analysis, the compound must first be crystallized.
The crystal structure of β-D-acetyl cellobiose has been determined by X-ray diffraction, providing precise data on bond lengths, bond angles, and the conformation of the molecule. cdnsciencepub.com Studies on cellobiose and its complexes, such as with enzymes like cellobiose phosphorylase, have also been conducted. iucr.orgnih.govresearchgate.net These analyses provide unambiguous confirmation of the β-configuration at the anomeric center and the (1→4) linkage. The crystal data reveals the spatial arrangement of the two glucose rings relative to each other and the conformation of the glycosidic bond. cdnsciencepub.comnih.gov
Chromatographic Techniques for Structural Confirmation
Chromatographic methods are essential for the separation and purification of glycosides and their derivatives, and when coupled with mass spectrometry, they become powerful tools for structural confirmation.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, UPLC-Q-ToF-MS/MS)
Liquid chromatography is a primary technique for the analysis of non-volatile compounds like glycosides. sigmaaldrich.com Coupling LC with tandem mass spectrometry (LC-MS/MS) allows for the separation of isomeric glycosides followed by their structural characterization. nih.govacs.org
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to conventional HPLC. mdpi.commdpi.com Different column chemistries, such as C18 reverse-phase or hydrophilic interaction liquid chromatography (HILIC), can be used to separate disaccharide isomers like cellobiose from other related compounds. acs.orgmdpi.com
Quadrupole Time-of-Flight (Q-ToF) MS: This type of mass spectrometer provides high-resolution and accurate mass data for both the precursor and fragment ions, enhancing the confidence in structural assignments. researchgate.netacs.org A UPLC-Q-ToF-MS/MS workflow can be used to separate a mixture of oligosaccharides, obtain their fragmentation patterns, and identify the components. acs.org For cellobiose, this would involve separating it from other disaccharides, confirming its molecular formula via HR-MS, and analyzing its MS/MS fragmentation pattern to confirm the 1→4 linkage. researchgate.net
Triple Quadrupole (QqQ) MS: Often used in a Multiple Reaction Monitoring (MRM) mode, this setup is highly sensitive and specific for quantitative analysis and can be used to confirm the presence of specific glycosidic linkages after derivatization. acs.orgnih.gov
A comprehensive approach may involve chemical derivatization (e.g., permethylation followed by hydrolysis and labeling) to pinpoint the linkage site, which is then analyzed by a UPLC-MS/MS system. acs.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysis Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing volatile compounds. cabidigitallibrary.org Since carbohydrates are not volatile, they must first be hydrolyzed to their constituent monosaccharides and then chemically derivatized to make them volatile. nih.govmdpi.com
The standard procedure for linkage analysis using GC-MS involves:
Permethylation: The glycoside (e.g., cellobiose) is first treated with a methylating agent (like methyl iodide) to convert all free hydroxyl groups into methyl ethers.
Hydrolysis: The permethylated disaccharide is then hydrolyzed, breaking the glycosidic bond. This results in partially methylated monosaccharides. The hydroxyl group that was previously involved in the glycosidic linkage will be the only one that is not methylated.
Reduction and Acetylation: The partially methylated monosaccharides are reduced (e.g., with sodium borohydride) to their corresponding alditols and then acetylated. This creates partially methylated alditol acetates (PMAAs).
GC-MS Analysis: The resulting volatile PMAAs are separated by GC and identified by their characteristic retention times and mass spectra. unimo.itacs.org
For cellobiose, this process would yield two distinct PMAAs. The non-reducing end would produce 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol. The reducing end, which was involved in the 1→4 linkage, would produce 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol. The identification of this latter compound is definitive proof of a 4-linkage. researchgate.net
Stereochemical Analysis of Glycoside O-4
The stereochemistry of glycosides, particularly the configuration at the anomeric carbon (the C-1 of the glycone), is a critical determinant of their biological activity and chemical stability. numberanalytics.com The orientation of the glycosidic bond, designated as either alpha (α) or beta (β), dictates the molecule's three-dimensional shape and its ability to interact with biological receptors and enzymes. numberanalytics.com The comprehensive stereochemical analysis of this compound involves a combination of advanced analytical techniques to define its exact spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the stereochemical configuration of glycosides in solution. wikipedia.orgresearchgate.net Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the anomeric center.
¹H NMR Analysis : The chemical shift (δ) and the coupling constant (J) of the anomeric proton (H-1) are highly indicative of the stereochemistry. nih.gov For most pyranose sugars, a larger vicinal coupling constant between H-1 and H-2 (³J_H1,H2) is characteristic of a trans-diaxial relationship, which often corresponds to a β-anomer. Conversely, a smaller coupling constant suggests a cis (axial-equatorial or equatorial-axial) relationship, typically seen in α-anomers. wikipedia.org
¹³C NMR Analysis : The chemical shift of the anomeric carbon (C-1) and the one-bond carbon-proton coupling constant (¹J_C1,H1) are also stereochemically dependent. researchgate.net Generally, the C-1 of a β-anomer resonates at a higher field (lower δ value) compared to its α-counterpart. Furthermore, the ¹J_C1,H1 value is typically larger for α-anomers (around 170 Hz) than for β-anomers (around 160 Hz). researchgate.net
Nuclear Overhauser Effect (NOE) : Two-dimensional NOE spectroscopy (NOESY) experiments can reveal through-space proximities between protons, providing definitive evidence for the relative orientation of the glycone and aglycone moieties.
X-ray Crystallography
For glycosides that can be crystallized, single-crystal X-ray diffraction provides unambiguous and highly precise information on the molecular structure in the solid state. researchgate.netresearchgate.net This technique determines the exact coordinates of each atom, revealing definitive bond lengths, bond angles, and torsion angles. researchgate.net It can confirm the α or β configuration of the glycosidic linkage, the chair or boat conformation of the pyranose ring, and the relative orientation of the glycone and aglycone. researchgate.net Heavy atom derivatives, such as selenoglycosides, can be synthesized to aid in solving the phase problem during structure determination. beilstein-journals.org
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful method for the separation of stereoisomers, including the enantiomers or diastereomers of glycosides. chromatographyonline.comtandfonline.com This technique is crucial for determining the enantiomeric purity of both the glycone and aglycone moieties after hydrolysis. Polysaccharide-based and macrocyclic glycopeptide-based columns are commonly employed for these separations. chromatographyonline.com The choice of the mobile phase and the specific CSP can be optimized to achieve baseline separation of the stereoisomers, allowing for their individual quantification. researchgate.net
Determination of Aglycone and Glycone Moiety Structures in O-4 Glycosides
An O-glycoside consists of a sugar component (the glycone) bonded through an oxygen atom to a non-sugar component (the aglycone or genin). uoanbar.edu.iqcabidigitallibrary.org The elucidation of the complete structure of this compound requires the individual characterization of both the glycone and aglycone moieties after their separation.
Glycosidic Bond Cleavage: Hydrolysis
The first step in determining the constituent parts of a glycoside is the cleavage of the glycosidic bond. uoanbar.edu.iq This is typically achieved through hydrolysis, which can be performed under acidic conditions or with specific enzymes.
Acid Hydrolysis : Boiling the glycoside with a dilute mineral acid (e.g., HCl, H₂SO₄) effectively breaks the glycosidic linkage. uoanbar.edu.iq This method is robust but can sometimes lead to the degradation of sensitive sugar or aglycone units.
Enzymatic Hydrolysis : Using specific glycoside hydrolase (GH) enzymes, such as β-glucosidases or α-galactosidases, provides a highly selective method for cleaving the glycosidic bond under mild conditions. nih.govcazypedia.orgwikipedia.org The specificity of the enzyme can also provide preliminary information about the nature of the sugar and the stereochemistry of the linkage. For example, if a β-glucosidase successfully hydrolyzes the glycoside, it strongly suggests the presence of a β-linked glucose unit. nih.gov
Structural Identification of the Moieties
Once the glycone and aglycone are separated, their individual structures are determined using a combination of chromatographic and spectroscopic methods.
Separation : The resulting mixture of the sugar and the aglycone is separated using techniques like liquid-liquid extraction or chromatography. The water-soluble sugar typically remains in the aqueous phase, while the often less polar aglycone can be extracted into an organic solvent. scribd.com
Glycone Identification : The isolated sugar's identity is confirmed by comparing it to authentic standards using chromatographic techniques. researchgate.net Gas Chromatography (GC), often after conversion of the sugar to a more volatile derivative like a trimethylsilyl (B98337) (TMS) ether, or HPLC are commonly used for this purpose. researchgate.net
Aglycone Identification : The structure of the non-sugar portion is elucidated using a suite of spectroscopic techniques. Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, while Infrared (IR) spectroscopy identifies functional groups. The definitive structure, including connectivity and stereochemistry, is typically established by a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC). researchgate.netcreative-proteomics.com
Analytical Methodologies for Glycoside O 4
Development of Separation and Purification Techniques
Separation and purification are critical initial steps to isolate Glycoside O-4 from crude extracts, which often contain a multitude of other compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of glycosides due to its high resolution and sensitivity. creative-proteomics.com Reversed-phase (RP) HPLC is the most commonly employed method for separating flavonoid glycosides like this compound. creative-proteomics.comlongdom.org
Detailed research has focused on optimizing HPLC methods for the analysis of isoquercitrin (B50326). A typical setup involves a C18 column and a mobile phase consisting of an acidified aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). oup.comnih.gov The acidic modifier (e.g., phosphoric acid or formic acid) helps to improve peak shape and resolution. oup.com Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, with characteristic maximum absorbance wavelengths for isoquercitrin being around 254-258 nm and 350-362 nm. oup.comscielo.brashs.org
Method validation for HPLC analysis of isoquercitrin has demonstrated good linearity, precision, and accuracy. oup.comscielo.brresearchgate.net For instance, one validated method showed linearity in the concentration range of 0.25–8 μg/mL with a correlation coefficient greater than 0.9999. oup.com Another study established a linear range of 50–5000 ng/mL for isoquercitrin in rat plasma. nih.govresearchgate.net The optimization of parameters such as mobile phase composition, flow rate, and column temperature is essential for achieving good separation, especially when dealing with isomers. mdpi.commdpi.com
Table 1: Example of HPLC Method Parameters for this compound (Isoquercitrin) Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | BDS Hypersil C18 (4.6 mm × 250 mm, 5 µm) | oup.com |
| Mobile Phase | Acetonitrile–0.3% phosphoric acid (15:85, v/v) | oup.com |
| Flow Rate | 1.0 mL/min | oup.com |
| Detection Wavelength | 254 nm | oup.com |
| Column Temperature | 30°C | oup.com |
| Linearity Range | 0.25–8 µg/mL | oup.com |
Solid-Phase Extraction (SPE) for this compound Enrichment
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup and enrichment of target analytes from complex mixtures before instrumental analysis. tandfonline.comresearchgate.net For this compound, SPE serves to remove interfering substances and concentrate the glycoside, thereby improving the sensitivity and accuracy of subsequent quantitative analysis.
Reversed-phase C18 sorbents are effective for isolating quercetin (B1663063) glycosides, including isoquercitrin, from plant-based samples. mdpi.com The process involves loading the crude extract onto the SPE cartridge, washing away impurities with a weak solvent, and then eluting the retained glycosides with a stronger solvent, such as methanol. tandfonline.commdpi.com The effectiveness of SPE is highly dependent on the choice of both the sorbent and the eluting solvents, whose polarities must be optimized for the target compound. mdpi.com For example, a study on the fractionation of quercitrin (B1678633) (a related quercetin glycoside) from Melastoma malabathricum leaves found that 70.5% methanol was an optimal eluent for enriching the glycoside fraction. mdpi.com The recovery of the target compound is a key parameter in SPE method development, with studies reporting recoveries of over 90% for some glycosides. researchgate.nettandfonline.com
Countercurrent Chromatography and Other Preparative Methods
Countercurrent Chromatography (CCC) is a preparative liquid-liquid partition chromatography technique that is particularly well-suited for the separation and purification of natural products like this compound. tandfonline.com A significant advantage of CCC is the absence of a solid stationary phase, which eliminates the risk of irreversible sample adsorption and degradation. tandfonline.comresearchgate.net
High-speed countercurrent chromatography (HSCCC) has been successfully used to isolate and purify isoquercitrin from various plant extracts. tandfonline.comsci-hub.semdpi.com The method relies on partitioning the components of a mixture between two immiscible liquid phases. The selection of a suitable two-phase solvent system is the most critical step in developing a CCC separation method. tandfonline.commdpi.com For the purification of isoquercitrin, solvent systems commonly based on n-hexane-ethyl acetate-methanol-water have been employed. tandfonline.commdpi.com In one study, 9.8 mg of isoquercitrin with a purity of 95.9% was obtained from 100 mg of a crude plant extract in a single step using an n-hexane-ethyl acetate-methanol-water (1:7:1:7, v/v/v/v) system. tandfonline.com Another study achieved a purity of 97.83% for isoquercitrin purified via HSCCC. sci-hub.senih.gov
Quantitative Analysis of this compound
Once separated and purified, the amount of this compound can be determined using various quantitative analytical methods.
Spectrophotometric Assays (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for the quantification of compounds that absorb light in the ultraviolet or visible range. pensoft.netjuniperpublishers.com Flavonoid glycosides like this compound exhibit characteristic UV spectra due to their phenolic structure. ashs.org
For isoquercitrin, the UV spectrum shows two main absorbance maxima, typically in the ranges of 255-260 nm and 356-362 nm. ashs.orgnih.gov Quantification is achieved by measuring the absorbance of a sample solution at one of these maximum wavelengths and comparing it to a standard curve prepared from known concentrations of a pure reference standard. ashs.orgrjpharmacognosy.ir While relatively simple and cost-effective, spectrophotometric methods can be susceptible to interference from other compounds in the sample that absorb at the same wavelength. Therefore, this method is often used for the quantification of total glycosides or in samples where this compound is the major component and interfering substances have been removed. pensoft.netresearchgate.net For instance, in one study, the total flavonol content in onion varieties was quantified spectrophotometrically and showed a high correlation with results obtained by HPLC. ashs.org
Table 2: UV Absorbance Maxima for this compound (Isoquercitrin)
| Wavelength Band | Absorbance Maximum (nm) | Reference |
|---|---|---|
| Band I | 356 - 362 | ashs.orgnih.gov |
Mass Spectrometry-Based Quantification (e.g., Multiple Reaction Monitoring - MRM)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides a highly sensitive and selective method for the quantification of this compound. creative-proteomics.com The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is considered a gold standard for targeted quantitative analysis. mdpi.comdoi.orgmdpi.com
In an LC-MS/MS system, compounds separated by the LC column are ionized (commonly using electrospray ionization, ESI) and enter the mass spectrometer. mdpi.com For MRM analysis, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. doi.orgmdpi.com This precursor-to-product ion transition is highly specific to the target analyte, which minimizes interferences from the sample matrix and provides excellent sensitivity and selectivity. doi.orgsemanticscholar.org
This method has been successfully applied to the quantification of isoquercitrin in various matrices, including plant extracts and biological fluids like rat plasma. nih.govnih.gov Validated LC-MS/MS methods for isoquercitrin have demonstrated low limits of quantification (LOQ), often in the low ng/mL or even pg range, and excellent linearity, precision, and accuracy. doi.orgnih.govnih.gov For example, one method reported an LOQ of 1 ng/mL for isoquercitrin in rat plasma. nih.gov
Table 3: Example of MRM Parameters for this compound (Isoquercitrin) Quantification
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Negative ESI | doi.orgnih.gov |
| Precursor Ion (m/z) | 463.1 | sci-hub.se |
| Product Ion (m/z) | 301.0 | sci-hub.se |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (in rat plasma) | nih.gov |
Enzymatic Determination Methods
Enzymatic methods for the determination of O-glycosides offer high specificity and sensitivity, leveraging the catalytic precision of enzymes that act on glycosidic bonds. These methods are centered on two main classes of enzymes: glycoside hydrolases (glycosidases) and glycosyltransferases.
Glycoside hydrolases catalyze the cleavage of glycosidic bonds. nih.gov For analytical purposes, enzymes like O-Glycosidase are employed to specifically hydrolyze the O-glycosidic linkage between an N-acetylgalactosamine (GalNAc) residue and a serine or threonine residue in glycoproteins. nih.govbitesizebio.com The analysis often requires the prior removal of terminal sialic acid residues by a neuraminidase to allow the O-Glycosidase access to its substrate. neb.com The amount of released glycan or aglycone can then be quantified using techniques such as capillary electrophoresis or chromatography. neb.com Some endo-α-N-acetylgalactosaminidases are highly specific for the core disaccharide structure Gal-β-1,3-GalNAc, making them valuable tools for the structural analysis of O-linked glycans. nih.gov Another enzymatic approach involves β-elimination, where an O-glycoside β-eliminase (OGE) can act on oxidized O-glycosides to cleave the sugar moiety, releasing the aglycone and a modified sugar product. nih.gov
Glycosyltransferases, which catalyze the formation of glycosidic bonds, can also be adapted for analytical assays. For instance, O-linked β-N-acetylglucosaminyltransferase (OGT) activity can be measured by monitoring the transfer of a radiolabeled GlcNAc molecule from a donor substrate like UDP-[6-³H]GlcNAc to a specific synthetic peptide substrate. nih.gov The amount of incorporated radioactivity in the peptide, which is separated from the unreacted donor substrate, is directly proportional to the enzyme's activity and can be used to study the dynamics of this post-translational modification. nih.gov
Systematic enzymatic activity assays are crucial in complex systems, such as defining the glycosylation pathways of proteins. ustc.edu.cn By using a panel of glycosyltransferases with different sugar donors (e.g., UDP-glucose, UDP-galactose), researchers can elucidate the specific sequence of sugar additions to a protein or peptide backbone. ustc.edu.cn The reaction products are often separated by SDS-PAGE and detected by autoradiography if radiolabeled donors are used. ustc.edu.cn
The general workflow for an enzymatic assay to determine an O-glycoside involves incubating the sample with a specific enzyme, separating the reaction products, and quantifying a specific product or the depletion of a substrate. neb.comnih.gov
Interactive Table: Enzymes Used in O-Glycoside Analysis
| Enzyme | EC Number | Action | Application | Reference(s) |
|---|---|---|---|---|
| O-Glycosidase | 3.2.1.97 | Hydrolyzes the O-glycosidic bond between Gal-β-1,3-GalNAc and Ser/Thr | Removal and analysis of Core 1 and Core 3 O-linked glycans from glycoproteins. nih.govbitesizebio.comneb.com | nih.gov, neb.com, bitesizebio.com |
| Neuraminidase (Sialidase) | 3.2.1.18 | Hydrolyzes terminal sialic acid residues | Pre-treatment of glycoproteins to enable O-Glycosidase activity. neb.com | neb.com |
| O-GlcNAc Transferase (OGT) | 2.4.1.255 | Transfers GlcNAc from a donor to a substrate | Quantifying O-GlcNAcylation, a key post-translational modification. nih.gov | nih.gov |
| O-glycoside β-eliminase (OGE) | N/A | Cleaves C3-oxidized O-β-d-glucosides via β-elimination | Deglycosylation of specific oxidized flavonoid glycosides. nih.gov | nih.gov |
Method Validation: Sensitivity, Selectivity, and Accuracy in Research Applications
The validation of analytical methods is critical to ensure that the data generated are reliable, reproducible, and fit for the intended research purpose. nih.govslideshare.net For the quantitative analysis of O-glycosides, methods such as high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly validated according to guidelines from the International Council for Harmonisation (ICH). pensoft.netresearchgate.netresearchgate.neteuropa.eu The core parameters assessed are sensitivity, selectivity, and accuracy. researchgate.nettaylorfrancis.com
Sensitivity refers to the method's ability to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). nih.govnih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govmdpi.com For instance, a validated UHPLC-ESI-MS/MS method for steviol (B1681142) glycosides reported LODs ranging from 0.003 to 0.078 µg/g and LOQs from 0.011 to 0.261 µg/g, demonstrating high sensitivity suitable for food matrix analysis. nih.gov Similarly, an HPLC method for triterpenoid (B12794562) glycosides showed LODs of 0.013-0.020 µg/µL and LOQs of 0.040-0.060 µg/µL. nih.gov
Selectivity (or specificity) is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu In chromatographic methods, selectivity is demonstrated by achieving good separation of the target analyte peak from other peaks in the chromatogram. researchgate.net For stability-indicating methods, samples are intentionally degraded under stress conditions (e.g., acid, base, heat) to ensure that the method can separate the intact analyte from any degradation products. europa.eu The use of highly selective techniques like tandem mass spectrometry (MS/MS) further enhances specificity by monitoring unique precursor-to-product ion transitions. nih.gov
Accuracy represents the closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. slideshare.net It is often determined through recovery studies, where a known amount of pure analyte is added (spiked) into a sample matrix and the mixture is analyzed. nih.govmdpi.com The percentage of the spiked analyte that is detected by the method (% recovery) is calculated. An accurate method will have recovery values close to 100%. For example, a validated HPLC method for triterpenoid glycosides in Fatsia japonica demonstrated excellent accuracy with spike recoveries ranging from 99.67% to 103.11%. nih.gov An analysis of steviol glycosides reported recoveries within the accepted range of 80–120%. nih.gov
These validation parameters are interconnected and collectively ensure the quality and reliability of research findings involving the quantification of O-glycosides. europa.eu
Interactive Table: Summary of Validation Parameters for Glycoside Analysis from Research Studies
| Analytical Method | Analyte Class | Sensitivity (LOD/LOQ) | Accuracy (% Recovery) | Selectivity | Reference |
|---|---|---|---|---|---|
| UPLC-PDA | Iridoid Glycosides | <0.102 / <0.322 µg/mL | 98.65–102.34% | Good separation of six compounds | mdpi.com |
| UHPLC-ESI-MS/MS | Steviol Glycosides | 0.003–0.078 / 0.011–0.261 µg/g | 80–120% | High selectivity via MS/MS | nih.gov |
| HPLC | Triterpenoid Glycosides | 0.013–0.020 / 0.040–0.060 µg/µL | 99.67–103.11% | Simultaneous qualification of 11 glycosides | nih.gov |
| HPTLC | Flavonoid Glycosides | N/A | N/A | Successful separation of O- and C-glycosides | researchgate.net |
Applications in Research Sample Analysis (e.g., Biological Extracts, Reaction Mixtures)
Validated analytical methodologies for O-glycosides are widely applied in the analysis of complex research samples, most notably biological extracts and chemical or enzymatic reaction mixtures. creative-proteomics.com
Analysis of Biological Extracts The analysis of O-glycosides in biological extracts, particularly from medicinal plants, is fundamental to phytochemistry, drug discovery, and the quality control of herbal products. creative-proteomics.com These analyses help in identifying bioactive compounds and understanding their distribution within the plant. impactfactor.org
Plant Extracts: HPLC and LC-MS methods are routinely used to identify and quantify various classes of O-glycosides in crude or fractionated plant extracts. For example, researchers have developed and validated methods to quantify furostanol glycosides in caltrop (B1311787) herb pensoft.net, iridoid glycosides in Eucommia ulmoides seed meal mdpi.com, and eleven different triterpenoid glycosides in various parts of Fatsia japonica. nih.gov In a study on Castanopsis chinensis, two new phenolic glycosides were isolated and identified from leaf extracts using a combination of column chromatography techniques, with HPLC used to monitor the purification process. mdpi.com Similarly, LC-QTOF-MS/MS has been employed for the detailed structural characterization of flavonoid O- and C-glycosides in the leaves of Adhatoda vasica. researchgate.net These studies are essential for linking specific glycosides to the traditional medicinal uses of plants. brieflands.com
Analysis of Reaction Mixtures Monitoring the progress of chemical and enzymatic reactions is crucial for optimizing reaction conditions, determining yields, and understanding reaction mechanisms.
Chemical Synthesis and Mechanistic Studies: In the field of chemical synthesis, analytical monitoring is key to evaluating the success and stereoselectivity of glycosylation reactions. frontiersin.orgnih.gov Researchers have used NMR to monitor the formation of transient intermediates, such as glycosyl triflates, during glycosylation reactions, providing insight into the reaction mechanism. acs.org The impact of factors like solvent, temperature, and protecting groups on the yield and stereochemical outcome (α vs. β glycosides) of reactions is assessed by analyzing the composition of the final reaction mixture using chromatography and spectroscopy. frontiersin.orgcsic.es
Interactive Table: Examples of O-Glycoside Analysis in Research Samples
| Sample Type | Analyte(s) | Analytical Method(s) | Research Purpose | Reference(s) |
|---|---|---|---|---|
| Biological Extract (Caltrop herb) | Furostanol glycosides | TLC, UV-vis Spectrophotometry | Identification and quantification for pharmacopoeia monograph development. | pensoft.net |
| Biological Extract (Apium graveolens) | Apigenin 7-O-glycoside | Column Chromatography, HPLC, NMR | Isolation and purification of flavonoids for use as standards. | researchgate.net, jmp.ir |
| Biological Extract (Piper guineense leaves) | Cyanogenic glycosides, Saponins (B1172615) | Spectrophotometry | Quantification of phytochemical constituents. | ajol.info |
| Enzymatic Reaction Mixture | Monoterpene O-glycosides | HPLC-PDA | Monitoring biotransformation and enzyme stability. | acs.org |
| Enzymatic Reaction Mixture | Resveratrol α-glycosides | HPLC | Process intensification in an enzyme membrane reactor. | mdpi.com |
| Chemical Reaction Mixture | Disaccharides | NMR, HPLC | Mechanistic studies of O-glycosylation reactions. | frontiersin.org, csic.es |
Mechanistic Investigations of Glycoside O 4 Biological Activities
Molecular Interactions with Biological Targets
The specific molecular architecture of O-glycosides, including the nature of the sugar and the aglycone, dictates their interaction with various biological macromolecules. These interactions are the primary determinants of their biological effects.
O-glycosides can exert their effects by binding to specific receptors on the cell surface or within the cell. This binding can trigger a cascade of downstream signaling events.
A prominent example is the interaction of cardiac glycosides with the Na+/K+-ATPase, which functions as their pharmacological receptor. nih.govoup.comnih.gov Studies on human heart tissue have revealed that these glycosides bind to specific sites on the Na+/K+-ATPase located in the cell membrane. oup.comnih.gov This binding is reversible and exhibits high affinity. oup.comnih.gov For instance, digoxin, a well-known cardiac glycoside, demonstrates half-maximal receptor binding at a concentration of approximately 2 nM. oup.comnih.gov The affinity of this binding is modulated by ions; potassium decreases the receptor affinity, while calcium increases it. oup.comnih.gov The binding of cardiac glycosides like ouabain, digoxin, and digitoxin (B75463) to this receptor is directly linked to the inhibition of the Na+/K+-ATPase activity. oup.comnih.gov
The binding of cardiac glycosides to the α subunit of the Na+/K+-ATPase is a key event. acs.org While the primary binding site is on the α subunit, some interaction with the β subunit has also been observed. acs.org The binding affinity can be influenced by the conformation of the enzyme; for example, the highest affinity is achieved when the enzyme is in a phosphorylated state. acs.org The environment of the binding site is thought to be a hydrophobic cleft. acs.org
Furthermore, lectins, which are carbohydrate-binding proteins, can also serve as receptors for O-glycosides. The interaction between O-(4-methylumbelliferyl)-glycosides and lectins such as concanavalin (B7782731) A and wheat germ agglutinin has been studied to understand the nature of these binding events. nih.gov The fluorescence of these glycosides changes upon binding, providing insights into the amino acid composition of the lectin's binding site. nih.gov
The following table summarizes key findings from receptor binding studies of various O-glycosides.
| Glycoside Class/Example | Receptor | Key Findings |
| Cardiac Glycosides (e.g., Digoxin, Ouabain) | Na+/K+-ATPase | High-affinity, reversible binding to the α subunit, leading to enzyme inhibition. oup.comnih.govacs.org |
| O-(4-methylumbelliferyl)-glycosides | Lectins (Concanavalin A, Wheat Germ Agglutinin) | Binding to carbohydrate-binding sites, with interactions influenced by specific amino acids. nih.gov |
| Photoswitchable Cluster Glycosides | Peanut Agglutinin (PNA), Concanavalin A (Con A) | Binding affinities are enhanced with increased valency of the sugar units, sometimes showing cooperative binding. nih.gov |
A significant mechanism through which O-glycosides exert their biological effects is the inhibition of enzymes, particularly glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. bibliotekanauki.ploup.com
O-glycosides can act as competitive inhibitors of glycosidases. For example, α-glucosidase inhibitors are used to delay the digestion of complex carbohydrates by competitively inhibiting intestinal α-glucosidases that break down oligosaccharides into monosaccharides. researchgate.net Some resin glycosides have demonstrated α-glucosidase inhibitory effects. nih.gov
The mechanism of inhibition can be complex. For instance, some inhibitors are designed to mimic the transition state of the enzymatic reaction, leading to very tight binding. rsc.org The inhibition of glycoside hydrolases has applications in treating various conditions, including diabetes and viral infections. rsc.org
Studies on glycoside hydrolase family 4 (GH4) enzymes, which include both α- and β-glucosidases, have revealed structural features that could be targeted for inhibition. bibliotekanauki.plresearchgate.net These enzymes have distinct surface cavities and structural regions that could be involved in specific interactions with inhibitors. bibliotekanauki.plresearchgate.net For instance, it has been predicted that difenoconazole, a fungicide, can interact with GH4 family enzymes. bibliotekanauki.plresearchgate.net
The table below provides examples of O-glycosides and their inhibitory effects on specific enzymes.
| Glycoside/Inhibitor Example | Target Enzyme | Mechanism of Inhibition |
| Acarbose, Miglitol | Intestinal α-glucosidases, α-amylases | Competitive inhibition, delaying carbohydrate digestion. researchgate.netrsc.org |
| Resin Glycosides | α-glucosidase | Inhibitory activity. nih.gov |
| Azepanes | GH84 Glycoside Hydrolases (e.g., O-GlcNAcase) | Potent competitive inhibition by mimicking the substrate's conformation in the active site. core.ac.uk |
| Streptol glucoside-based inhibitors | GH13 α-glucosidases | Covalent inhibition by binding to the catalytic aspartate residue. acs.org |
O-glycosides can also influence biological processes by modulating protein-protein interactions (PPIs).
A notable example is the action of cotylenins, a class of diterpene glycosides. rsc.org These molecules have been shown to stabilize PPIs involving the 14-3-3 protein family. rsc.org 14-3-3 proteins are regulatory proteins that bind to phosphorylated target proteins, thereby modulating their function. The stabilization of these interactions by cotylenins can impact cancer-related signaling pathways, such as the C-RAF pathway. rsc.org The saccharide modifications on the cotylenin structure are crucial for this bioactivity. rsc.org
Computational studies on glycoside hydrolase family 4 (GH4) enzymes suggest that certain structurally dissimilar regions may be involved in specific protein-protein interactions. bibliotekanauki.plresearchgate.net This suggests that glycosides or their mimics could potentially modulate these interactions.
The table below highlights an example of O-glycosides modulating protein-protein interactions.
| Glycoside Example | Target PPI | Biological Outcome |
| Cotylenins | 14-3-3 protein interactions | Stabilization of the interaction, affecting downstream signaling pathways (e.g., C-RAF). rsc.org |
Cellular and Subcellular Mechanisms
The molecular interactions of O-glycosides translate into a range of effects at the cellular and subcellular levels, influencing signaling pathways and interacting with various cellular components.
O-glycosides can modulate a variety of intracellular signaling pathways, leading to diverse cellular responses. researchgate.net
For instance, some glycosides are thought to have a presynaptic facilitatory effect through the activation of several intracellular signaling pathways that include molecules like protein kinase A (PKA), Rap-1, cAMP, and G proteins. mdpi.com These pathways are involved in crucial brain functions such as cell survival and synaptic plasticity. mdpi.com
The stilbene (B7821643) glycoside 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glycoside (THSG) has been shown to protect osteoblasts against oxidative damage by modulating the Nrf2/HO-1 and NF-κB signaling pathways. archivesofmedicalscience.comnih.gov In an osteoblast-like cell model, THSG was found to attenuate the upregulation of Nrf2, HO-1, and NQO1, and the downregulation of NF-κB induced by oxidative stress. archivesofmedicalscience.com
Cardiac glycosides, through their inhibition of the Na+/K+-ATPase, trigger a cascade of events that affect intracellular ion concentrations and subsequently influence signaling pathways that control cell migration in cancer cells. nih.gov
The table below summarizes the effects of specific O-glycosides on cellular signaling pathways.
| Glycoside Example | Signaling Pathway(s) Affected | Cellular Outcome |
| General Glycosides | PKA, Rap-1, cAMP, G protein pathways | Modulation of synaptic plasticity and cell survival. mdpi.com |
| 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glycoside (THSG) | Nrf2/HO-1, NF-κB | Protection of osteoblasts from oxidative damage. archivesofmedicalscience.comnih.gov |
| Cardiac Glycosides | Pathways linked to Na+/K+-ATPase inhibition | Inhibition of breast cancer cell migration. nih.gov |
| Quercetin (B1663063) O-glycoside derivatives | Various targets and signaling pathways | Anticancer, antioxidant, antibacterial, anti-inflammatory activities. nih.gov |
O-glycosides can interact with various cellular components, including membranes and organelles, which can be a crucial aspect of their mechanism of action.
Glycosides attached to proteins (glycoproteins) or lipids (glycolipids) play critical roles in cell surface interactions. numberanalytics.com The carbohydrate portions of these molecules can interact with specific receptors on cell surfaces, influencing cell-cell interactions. numberanalytics.com
The interaction of glycosides with cellular membranes can alter membrane properties. For example, Sennoside A, a glycoside, has a complex structure that allows for unique interactions with cellular membranes, promoting selective permeability. scbt.com Its sugar moieties enhance solubility in aqueous environments, while the aglycone contributes to its hydrophobic characteristics, facilitating specific binding to target sites. scbt.com
Cyanidin (B77932) chloride, another glycoside, has hydroxyl groups that facilitate hydrogen bonding, which can influence its interaction with cellular components. scbt.com The interaction of glycosides with ribosomal RNA, as seen with Gentamicin sulfate, leads to the inhibition of protein synthesis in target organisms. scbt.com
The table below provides examples of O-glycoside interactions with cellular components.
| Glycoside Example | Cellular Component | Nature of Interaction |
| Glycoproteins/Glycolipids | Cell Surface | Interaction with receptors, influencing cell-cell recognition. numberanalytics.com |
| Sennoside A | Cellular Membranes | Alters membrane permeability through specific binding. scbt.com |
| Gentamicin sulfate | Ribosomal RNA | Binds to ribosomal RNA, inhibiting protein synthesis. scbt.com |
| Cyanidin chloride | General Cellular Components | Hydrogen bonding via hydroxyl groups. scbt.com |
Studies in in vitro Cell Culture Models (excluding human clinical context)
In vitro cell culture models are fundamental tools for elucidating the biological activities of glycosidic compounds at the cellular level. These systems allow for the investigation of molecular mechanisms without the complexities of a whole organism. Studies on various O-glycosides, particularly flavonoid O-glycosides, have demonstrated a wide range of biological effects.
For instance, research on quercetin and its glycosides in cell culture has revealed significant antioxidant and anti-inflammatory properties. nih.gov The glycoside form of a compound can influence its interaction with cells. While aglycones (the non-sugar part) may exhibit potent biological activity, glycosylation can affect stability and solubility, thereby modulating how the compound interacts with cell membranes and intracellular targets. nih.govmdpi.com
Studies using human colorectal adenocarcinoma Caco-2 cells, a common model for the intestinal epithelium, have shown that the absorption and metabolism of O-glycosides are critical preliminary steps to their bioactivity. cambridge.org The enzymatic cleavage of the glycosidic bond can release the aglycone, which may then exert its biological effects. cambridge.orgcambridge.org The type of sugar and the linkage can determine the efficiency of this process. mdpi.com For example, some O-glycosides have been shown to modulate signaling pathways involved in inflammation and cell proliferation in various cell lines. The specific effects observed often depend on the cell type and the structure of both the glycone and aglycone moieties.
Research on other classes of O-glycosides, such as monoterpene O-glycosides, has highlighted their potential as antibacterial agents in in vitro models. A study involving the enzymatic synthesis of novel monoterpene O-glycosides demonstrated enhanced antibacterial activity against pathogenic bacteria. acs.org This suggests that the glycosidic form of a molecule can be crucial for specific biological activities.
The following table summarizes representative findings from in vitro studies on O-glycosides, which could be analogous to investigations into a hypothetical "Glycoside O-4".
| Glycoside Type | Cell Model | Observed Biological Activity | Reference |
| Flavonoid O-Glycosides | Caco-2 | Modulation of intestinal transport and metabolism | cambridge.org |
| Quercetin-3-O-glucoside | Various | Antioxidant, Anti-inflammatory | nih.gov |
| Monoterpene O-Glycosides | Bacterial Cultures | Antibacterial | acs.org |
| Cyanidin-3-O-glycosides | Liposome Model | Alteration of membrane physical properties | mdpi.com |
Structure-Activity Relationship (SAR) Studies of this compound
Influence of Glycone Structure on Biological Activity
The glycone, or sugar moiety, is not merely a passive carrier for the aglycone. Its structure, including the type of sugar (e.g., glucose, rhamnose), the number of sugar units, and their stereochemistry, can significantly impact the biological profile of the glycoside. mdpi.com
One of the primary roles of the glycone is to modify the physicochemical properties of the aglycone, such as water solubility. mdpi.com Enhanced solubility can lead to better bioavailability in in vitro systems, allowing the compound to reach its target more effectively. researchgate.net
Furthermore, the glycone can influence how the glycoside binds to its molecular targets. For cardiac glycosides, the sugar moiety is known to play a role in the molecule's affinity for the Na+/K+-ATPase enzyme. researchgate.net In other cases, the sugar itself may possess biological activity or may be recognized by specific cell surface receptors or transporters. For example, studies on triterpene glycosides have shown that a linear tetrasaccharide chain can be essential for their biological activity, which involves modifying cellular membranes. mdpi.com The presence of different sugar units, such as glucose versus rhamnose, can also lead to differential absorption and metabolism, thereby altering the observed biological effects. cambridge.org
The table below illustrates how variations in the glycone structure can affect the biological activity of O-glycosides.
| Aglycone | Glycone Variation | Impact on Biological Activity | Reference |
| Quercetin | Glucoside vs. Rutinoside | Glucosides are absorbed more rapidly than rutinosides. | mdpi.com |
| Triterpenoid (B12794562) | Monosaccharide vs. Tetrasaccharide | Linear tetrasaccharide enhances membrane-modifying activity. | mdpi.com |
| Cyanidin | Monosaccharide vs. Disaccharide | Monosaccharide-containing glycosides induce greater changes in membrane properties. | mdpi.com |
Impact of Aglycone Moiety on Mechanistic Effects
The aglycone is often considered the primary determinant of a glycoside's specific biological or mechanistic effect. The diverse chemical structures of aglycones, which can range from flavonoids and terpenoids to steroids, give rise to a wide array of biological activities. wjpsonline.com
For example, in flavonoid glycosides, the antioxidant activity is largely attributed to the phenolic hydroxyl groups on the aglycone's ring structure. nih.gov The specific arrangement and number of these hydroxyl groups dictate the compound's ability to scavenge free radicals. Similarly, the anticancer properties of certain glycosides are often linked to the cytotoxic nature of their aglycone.
The aglycone's structure also influences its ability to interact with specific enzymes and signaling pathways. For instance, the steroid nucleus of cardiac glycosides is essential for their cardiotonic effects. wjpsonline.com Modifications to the aglycone, such as the addition of hydroxyl or acetoxy groups, can fine-tune the compound's activity and potency. wjpsonline.commdpi.com Studies on triterpene glycosides from sea cucumbers have shown that the presence of an acetoxy group, particularly at the C-16 position of the aglycone, plays a significant role in their cytotoxic and anticancer activities. mdpi.com
Role of O-4 Linkage Position on Biological Function
The position of the glycosidic linkage—the specific hydroxyl group on the aglycone to which the sugar is attached—is a critical factor in determining the biological function of a glycoside. nih.gov While specific data on an "O-4" glycosidic linkage is not available for a broadly defined "this compound," the principle of positional importance is well-established for other O-glycosides.
For example, in the case of flavonoid glycosides, glycosylation at different positions can lead to vastly different biological outcomes. Quercetin, a common flavonoid aglycone, can be glycosylated at various positions, with 3-O- and 7-O-glycosides being common. nih.gov These positional isomers can exhibit different stabilities, metabolic fates, and biological activities. Research has shown that 3-O-glycosylation of cyanidin entirely changes its interaction with lipid bilayers compared to the parent aglycone. mdpi.com
The position of the linkage can affect the molecule's three-dimensional shape, which in turn influences its ability to bind to target proteins. It can also shield or expose certain functional groups on the aglycone, thereby modulating its reactivity. For instance, glycosylation at a particular hydroxyl group might prevent that group from participating in hydrogen bonding or acting as a proton donor, which could be crucial for its antioxidant or enzyme-inhibiting activity.
Chemical and Enzymatic Derivatization of Glycoside O 4
Synthesis of Glycoside O-4 Analogs and Derivatives
The synthesis of analogs and derivatives of O-4 glycosides is essential for exploring structure-activity relationships and optimizing lead compounds. nih.gov Chemical synthesis provides the means to create a vast array of derivatives that are not accessible through natural pathways. ethernet.edu.et Classical methods, such as Fischer glycosylation and the Koenigs-Knorr reaction, have long been used for forming glycosidic bonds. wikipedia.org Fischer glycosylation involves reacting an unprotected monosaccharide with an alcohol under strong acid catalysis, while the Koenigs-Knorr reaction uses glycosyl halides and metal salt promoters. wikipedia.orgbeilstein-journals.org
Modern synthetic strategies offer greater control over the stereochemistry and regioselectivity of the glycosylation. For instance, catalyst-controlled, regioselective glycosylation has been successfully used to synthesize novel cardiac glycoside analogs. In one study, the natural product digitoxin (B75463) was selectively glycosylated at the 4″-hydroxyl group using a borinic acid-derived catalyst, allowing for the introduction of various glycosyl donors like D-galactose, L-fucose, and cellobiose (B7769950) with excellent regiocontrol. acs.org Such methods are critical for creating analogs with modified carbohydrate chains to probe their effects on biological activity. acs.org
Chemical synthesis, however, can be a laborious process requiring multiple protection and deprotection steps to manage the numerous reactive hydroxyl groups on the saccharide donor. nih.gov Protecting group-free strategies are therefore highly desirable. These methods often rely on the selective activation of the anomeric center of the sugar, exploiting its unique reactivity compared to other hydroxyl groups. beilstein-journals.org
| Method | Description | Key Features |
| Fischer Glycosylation | Reaction of an unprotected monosaccharide with an alcohol in the presence of a strong acid catalyst. wikipedia.org | Chemoselective at the anomeric position; often uses Lewis acids or microwave irradiation to accelerate the reaction. beilstein-journals.org |
| Koenigs-Knorr Reaction | Condensation of a glycosyl halide with an alcohol, promoted by metal salts like silver carbonate. wikipedia.org | A classical and widely used method for O-glycoside synthesis. |
| Catalyst-Controlled Glycosylation | Utilizes specific catalysts (e.g., borinic acid) to direct glycosylation to a specific hydroxyl group on a polyol acceptor. acs.org | Enables high regioselectivity, allowing for targeted modification of complex molecules like natural products. acs.org |
| Protecting Group-Free Synthesis | Employs selective activation of the anomeric center to avoid the need for extensive protection/deprotection steps. beilstein-journals.org | Improves synthetic efficiency and reduces chemical waste. |
Strategies for Modifying Glycone and Aglycone Moieties
Modification of either the glycone or aglycone portion of a glycoside can dramatically alter its properties. Strategic derivatization allows for the fine-tuning of solubility, bioavailability, and biological target specificity. nih.govresearchgate.net
Glycone Modification: Altering the sugar moiety can significantly impact biological activity. researchgate.net Site-selective modification of unprotected glycosides is a powerful strategy that avoids complex protecting group chemistry. acs.org This can be achieved by exploiting the subtle differences in reactivity among the various hydroxyl groups. nih.gov Methods include site-selective oxidation followed by reductive amination to introduce amino groups, or sulfonylation followed by substitution. nih.gov For example, palladium-catalyzed de novo oligosaccharide synthesis has been used to generate derivatives of the cardiac glycoside digitoxin with aberrant glycan structures, which showed significant effects on antitumor activity. acs.org The configuration and length of the carbohydrate chain are often crucial determinants of a glycoside's function. acs.org
Aglycone Modification: The non-sugar component is a primary determinant of the glycoside's core biological function and is a common target for modification. For flavonoid glycosides, modifications such as bromination or chlorination of the aglycone have been shown to disrupt molecular planarity, leading to a dramatic increase in water solubility. researchgate.net Other modifications can include methylation or prenylation. nih.gov These chemical alterations can improve the pharmacokinetic profile of a compound or introduce new biological activities. magtech.com.cn For instance, in the development of SGLT1/SGLT2 dual inhibitors, extensive modifications to C-aryl glycoside aglycones were explored to optimize potency and selectivity. rsc.org
Structure-Function Studies of Derivatives
Structure-function or structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to a glycoside derivative influence its biological effects. nih.gov These studies guide the rational design of more potent and selective compounds.
The glycosylation pattern itself is a key factor. For many flavonoids, O-glycosylation can reduce bioactivity in vitro compared to the aglycone, but it can also enhance other properties like anti-HIV or antiallergic activity. researchgate.net The position of the glycosidic linkage and the number of sugar moieties can also be critical. For example, studies on flavonoid derivatives as BACE1 inhibitors for Alzheimer's disease therapy revealed that the presence and number of sugar moieties significantly affected inhibitory activity. nih.gov Similarly, SAR studies of O-glycoside quercetin (B1663063) derivatives have been used to guide the design of new drugs with anticancer, antioxidant, and anti-inflammatory properties. nih.gov
In the case of cardiac glycosides, modifications to the carbohydrate chain have a significant impact on antitumor activity. acs.org The sugar portion often plays a role in protecting the aglycone (or genin) from rapid metabolism. youtube.com The synergistic combination of the aglycone and glycone moieties can also lead to unique activities not observed with either part alone. researchgate.net
| Compound Class | Modification | Impact on Function/Activity |
| Flavonoids | O-glycosylation vs. Aglycone | Can decrease some in vitro activities (e.g., antioxidant) but enhance others (e.g., anti-HIV). researchgate.net |
| Flavonoids | Number/Position of Sugar Moieties | Affects inhibitory activity against enzymes like BACE1. nih.gov |
| Quercetin Derivatives | Modification of O-glycoside scaffold | Modulates anticancer, antioxidant, and antibacterial activities. nih.gov |
| Cardiac Glycosides | Altering glycan structure (length, configuration) | Significantly affects antitumor activity. acs.org |
| Vancomycin | Modification of vancosamine (B1196374) moiety | Can overcome bacterial resistance. researchgate.net |
Chemoenzymatic Approaches for Novel this compound Derivatives
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis to create complex glycans and glycoconjugates efficiently. nih.govrsc.orgrsc.org This approach circumvents many of the challenges of purely chemical synthesis, such as the need for extensive protecting group manipulations, while ensuring high regio- and stereoselectivity. rsc.orgrsc.org
This strategy often involves the chemical synthesis of a core structure (either the aglycone or a simplified glycan), which is then elaborated using enzymes. rsc.org Two main classes of enzymes are used: glycosyltransferases and glycosidases. mdpi.com Glycosyltransferases (GTs) are nature's catalysts for forming glycosidic bonds, transferring a sugar from an activated donor (like a sugar nucleotide) to an acceptor with high specificity. nih.govmdpi.com
Glycosidases, which normally cleave glycosidic bonds, can be used in a "transglycosylation" mode to synthesize glycosides. acs.org More powerfully, they can be genetically engineered into "glycosynthases." nih.govresearchgate.net By mutating the catalytic nucleophile, these enzymes lose their ability to hydrolyze the product but can still catalyze the formation of a glycosidic bond from an activated sugar donor (e.g., a glycosyl fluoride). nih.govresearchgate.netnih.gov Glycosynthases have proven to be robust tools for synthesizing a wide range of oligosaccharides, glycolipids, and aryl glycosides. nih.govubc.ca For instance, glycosynthases derived from endoglycosidases have been developed to construct homogeneous N-glycoproteins carrying natural N-glycans, a task that is extremely challenging by other means. nih.gov This chemoenzymatic approach provides a powerful and efficient pathway to novel and complex glycoside derivatives for biological and therapeutic applications. nih.govresearchgate.net
| Enzymatic Approach | Enzyme Type | Description | Application Example |
| Glycosyltransferase (GT)-Mediated Synthesis | Glycosyltransferases | Catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule with high regio- and stereoselectivity. nih.govmdpi.com | Synthesis of complex N-glycans and sialyl-Lewis x derivatives. nih.gov |
| Transglycosylation | Glycoside Hydrolases (wild-type) | Under kinetic control, the enzyme transfers a sugar from a donor to an acceptor other than water. nih.govacs.org | Altering the glycosylation pattern of flavonoids using natural flavonoid glycosides as donors. nih.gov |
| Glycosynthase-Mediated Synthesis | Engineered Glycosidases (mutant) | A hydrolytically inactive mutant glycosidase that synthesizes glycosides from an activated sugar donor (e.g., glycosyl fluoride). nih.govresearchgate.net | Synthesis of oligosaccharides, glycolipids, and homogeneous N-glycoproteins. nih.govubc.ca |
Theoretical and Computational Studies of Glycoside O 4
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations have become crucial for investigating the conformational landscape and dynamic behavior of molecules containing O-4 glycosidic linkages. biorxiv.orgolemiss.edu These methods allow researchers to explore the three-dimensional structures and motions that are often difficult to characterize experimentally. nih.govrsc.org
Conformational Analysis of Glycoside O-4
Molecular dynamics simulations are frequently used to study the conformational behavior of these linkages in solution. nih.govolemiss.eduacs.org For example, 1-microsecond aqueous MD simulations have been used to predict the conformational preferences of β-(1→4) O-glycosidic linkages. nih.gov These simulations reveal that while the φ torsion angle often exhibits similar behavior across different disaccharides, the ψ angle can vary significantly, allowing for the classification of disaccharides based on their preferred linkage conformation in solution. nih.gov Factors such as the substitution pattern on the flavonoid can influence steric destabilization and/or stereoelectronic stabilization, which in turn govern the conformational behavior. researchgate.netacs.orgnih.gov
Table 1: Comparison of Conformational Analysis Methods for O-Glycosidic Linkages This interactive table summarizes different computational and experimental approaches used to study the conformation of O-4 glycosidic linkages.
| Method | Description | Key Findings/Applications |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into conformational flexibility and preferred structures in solution. nih.govbiorxiv.org | Predicts rotamer populations for φ and ψ angles; reveals influence of solvent and substituents on conformation. nih.govolemiss.eduacs.org |
| NMR J-Coupling Analysis | Uses experimentally measured nuclear magnetic resonance spin-spin coupling constants (J-couplings) to determine time-averaged conformational populations. nih.govrsc.org | Provides experimental validation for MD simulations; allows classification of linkages based on conformational preferences. nih.govrsc.org |
| MA'AT Analysis | A statistical method that uses ensembles of redundant NMR J-couplings to derive probability distributions of molecular torsion angles. rsc.orgacs.org | Yields mean torsion angles and circular standard deviations (CSDs) that are in good agreement with MD simulations for ψ. rsc.orgacs.org |
| Quantum Chemical Calculations (DFT) | Calculates electronic structure and energies to determine stable conformers and the relationships between J-couplings and molecular geometry. nih.govacs.org | Provides parametrized equations to interpret experimental J-couplings; helps understand stereoelectronic effects. nih.govresearchgate.net |
Ligand-Receptor Docking Studies
Molecular docking is a computational technique used to predict the binding orientation of a ligand (in this case, a molecule with an O-4 glycosidic linkage) to a receptor, such as an enzyme or a lectin. rsc.org This is crucial for understanding the biological function of glycans. gu.se For instance, docking studies have been employed to investigate how flavonoid-CF2-glycosides, synthetic analogs of naturally occurring flavonoid-O-glycosides, interact with protein targets like the murine ribosomal kinase RSK2. researchgate.netacs.org These studies can demonstrate whether the synthetic analogue can adopt a similar binding pose to the parent O-glycoside, which is vital for designing stable and effective glycomimetic drugs. researchgate.net Docking, combined with MD simulations and free energy calculations, helps elucidate the mechanisms of substrate recognition and specificity in enzymes like glycosyltransferases. biorxiv.orgrsc.org
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a high level of accuracy for studying the electronic properties and energetics of O-4 glycosidic linkages. glycoforum.gr.jpacs.org These methods are essential for interpreting experimental data and understanding the fundamental chemical principles governing these structures. researchgate.net
Electronic Structure Analysis
DFT calculations are used to analyze the electronic structure of glycosides, providing insights into factors that stabilize certain conformations. researchgate.net Natural Bond Orbital (NBO) analysis, for example, can determine bond orders, atomic charges, and non-bonding interactions, such as hydrogen bonds, which play a significant role in the structure and stability of these molecules. researchgate.net Studies on epimers like n-octyl-β-D-glucopyranoside and n-octyl-β-D-galactopyranoside, which differ only in the orientation of the hydroxyl group at the C4 position, have used DFT to reveal differences in intramolecular hydrogen bonding patterns that explain their varied stabilities in self-assembly phenomena. researchgate.net These calculations can also compute properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity. researchgate.netarabjchem.org
Spectroscopic Property Prediction
A significant application of quantum chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for structure elucidation. nih.govacs.org DFT calculations are frequently used to predict NMR chemical shifts and spin-spin coupling constants. nih.govresearchgate.net For example, DFT is used to generate equations that relate measured J-couplings across an O-glycosidic linkage to the φ and ψ torsion angles. nih.govacs.org This synergy between theoretical prediction and experimental measurement is powerful for determining solution-state conformations. nih.gov Furthermore, methods like Time-Dependent DFT (TD-DFT) can predict UV-Visible spectra, and other calculations can predict chiroptical properties like specific optical rotation, aiding in the determination of absolute configuration for complex glycosides. researchgate.netnih.gov
Table 2: Predicted Spectroscopic Data from Quantum Chemical Calculations This interactive table shows examples of how DFT calculations are used to predict various spectroscopic properties for molecules containing O-glycosidic linkages.
| Spectroscopic Property | Computational Method | Application |
| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbitals) with DFT | Used to establish the relative configuration of complex glycosides by comparing calculated and experimental ¹³C chemical shifts. researchgate.net |
| NMR J-Coupling Constants | DFT (e.g., B3LYP functional) | Parametrizes Karplus-type equations relating J-couplings to dihedral angles (φ and ψ) for conformational analysis. nih.govrsc.org |
| UV-Visible Spectra | Time-Dependent DFT (TD-DFT) | Predicts electronic transitions and absorption spectra for comparison with experimental data. researchgate.net |
| Specific Optical Rotation | DFT | Calculates the angle of rotation of plane-polarized light, which is used to determine the absolute stereochemistry of chiral molecules. nih.gov |
| Vibrational Frequencies (FTIR) | DFT (e.g., B3LYP/6-31G(d,p)) | Predicts infrared absorption frequencies to help assign peaks in experimental FTIR spectra. researchgate.net |
Mechanistic Insights into Glycosylation and Deglycosylation Reactions
Computational chemistry provides profound insights into the mechanisms of glycosylation (the formation of glycosidic bonds) and deglycosylation (the breaking of these bonds). glycoforum.gr.jpfrontiersin.org These reactions are fundamental to the synthesis of oligosaccharides and the biological activity of glycoside hydrolases. acs.org
Theoretical studies, often employing DFT, can model the structures and energies of transient species like unstable intermediates and transition states that are difficult or impossible to observe experimentally. glycoforum.gr.jp For glycosylation, computational approaches have been used to study the nature of the reactive intermediates, such as oxocarbenium ions and covalent ion pairs, and to understand how factors like protecting groups, solvents, and the nature of the glycosyl donor influence the reaction's stereoselectivity. frontiersin.orgacs.orgacs.orgnih.gov For example, computational studies have shown that the regioselectivity of glycosylation in diols can be significantly enhanced by the presence of groups capable of forming hydrogen bonds with the target hydroxyl group. rsc.org
In the context of deglycosylation, which is often catalyzed by glycoside hydrolase enzymes, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. acs.orgfrontiersin.org These hybrid methods treat the reactive center of the enzyme's active site with a high level of quantum mechanics, while the surrounding protein and solvent are modeled with more computationally efficient molecular mechanics. frontiersin.org QM/MM studies have been used to map the potential energy surfaces for hydrolysis and transglycosylation reactions, revealing the energy barriers for each step and explaining how enzymes achieve their catalytic power. acs.orgfrontiersin.org For instance, DFT calculations on cluster models of glycoside hydrolase active sites have shown that conserved hydrogen bonds can reduce the energetic barrier for the reaction by as much as 17–20 kcal/mol. acs.orgacs.org
Prediction of Biological Activity and Selectivity
Computational methods have become indispensable tools in the prediction of the biological activity and selectivity of glycoside compounds. These theoretical approaches allow for the early-stage assessment of a molecule's potential as a therapeutic agent, guiding synthetic efforts and biological testing. By modeling the interactions between a glycoside and its biological target, researchers can gain insights into the structural determinants of activity and selectivity.
One of the key applications of these predictive models is in the field of drug discovery. For instance, the biological activity of newly synthesized or hypothetical glycoside derivatives can be predicted using online tools and simulation software. A study on 4′-methylflavanone glycosides utilized the Way2Drug Pass Online tool to predict the biological activities of its derivatives. mdpi.com The analyses suggested that compounds like flavanone (B1672756) 4′-methylene-O-β-D-(4″-O-methyl)-glucopyranoside and 4′-hydroxymethylflavanone 4-O-β-D-(4″-O-methyl)-glucopyranoside are promising candidates for development as anticarcinogenic, antimicrobial, and hepatoprotective agents. mdpi.comnih.gov The predictions are based on the structure of the molecule, and the results are often presented as a probability of activity (Pa) for a range of biological effects. mdpi.com
The Swiss-ADME online simulation tool is another computational resource that can be used to predict the pharmacokinetic properties of glycosides, such as water solubility and gastrointestinal absorption. mdpi.comnih.gov For the 4′-methylflavanone glycosides, these simulations confirmed an increase in water solubility, a crucial factor for bioavailability. mdpi.comnih.gov
In the context of antibiotics, computational studies have been employed to understand and enhance the selectivity of aminoglycoside antibiotics. A study involving a series of 20 4′-O-glycosides of paromomycin (B158545) evaluated their ability to inhibit protein synthesis in bacterial versus eukaryotic ribosomes. acs.org This selectivity is critical for developing antibiotics with reduced toxicity. The study found that the stereochemistry and the nature of the sugar moiety at the 4'-position significantly influenced selectivity. For example, 4′-O-β-d-xylopyranosyl paromomycin demonstrated comparable antibacterial activity to the parent compound but with significantly higher selectivity, showing reduced affinity for both cytosolic and mitochondrial ribosomes. acs.org This highlights the power of combining synthesis with computational prediction to fine-tune the biological activity and selectivity of glycosides.
Furthermore, computational approaches can shed light on the mechanism of action of glycosides. For sugar-based surfactants with antibacterial properties, computational studies have been used to investigate their interactions with model lipid bilayers. ulisboa.pt This research helps to understand the structural factors that govern the bioactive profile of these compounds and can guide the design of new analogues with improved therapeutic indices. ulisboa.pt
The following tables summarize some of the predicted biological activities and the compounds mentioned in these studies.
Table 1: Predicted Biological Activities of Flavanone Glycosides
| Compound | Predicted Biological Activity | Probability of Activity (Pa) |
|---|---|---|
| 4′-Methylflavanone | Membrane integrity agonist | 0.927 |
| Cytochrome P450 stimulant | 0.896 | |
| Mucomembranous protector | 0.842 | |
| Antifungal against Candida dubliniensis | 0.709 | |
| Flavanone 4′-methylene-O-β-D-(4″-O-methyl)-glucopyranoside | Hepatoprotective | 0.910 |
| CDP-glycerol glycerophosphotransferase inhibitor (Antimicrobial) | 0.900 | |
| Antihypercholesterolemic | 0.881 | |
| Anticarcinogenic | 0.866 | |
| Chemopreventive | 0.848 |
Data sourced from a study on 4′-methylflavanone glycosides. mdpi.com
Table 2: Compound Names Mentioned in This Article
| Compound Name |
|---|
| 4′-Methylflavanone |
| Flavanone 4′-methylene-O-β-D-(4″-O-methyl)-glucopyranoside |
| 4′-Hydroxymethylflavanone 4-O-β-D-(4″-O-methyl)-glucopyranoside |
| Paromomycin |
Future Directions in Glycoside O 4 Research
Emerging Synthetic Methodologies for O-4 Glycosides
The synthesis of O-glycosides, characterized by the formation of a glycosidic bond between a sugar and an alcohol, remains a significant challenge in organic chemistry due to the need for stereospecificity. rsc.org Recent advancements have led to the development of novel and more efficient methods for creating these complex molecules.
One area of progress involves the refinement of established techniques. For instance, an improved Helferich method has been developed for the stereoselective synthesis of 4-methylumbelliferyl glycosides. mdpi.com This modified approach utilizes boron trifluoride etherate in combination with a base, allowing the glycosylation reaction to proceed under milder conditions and resulting in moderate to excellent yields. mdpi.com Similarly, new strategies for using glycosyl halides, a classic method, are being explored. rsc.org The Koenigs–Knorr method, which employs glycosyl halides activated by heavy metal salts, continues to be a foundational technique. rsc.org
Researchers are also exploring innovative catalytic systems. Organoboron compounds have been successfully used for the regio- and stereoselective synthesis of 1,2-cis-glycosides through catalytic anomeric O-alkylation. researchgate.net This method's mild conditions allow for a broad range of functional groups. researchgate.net Another novel approach is the use of B(C6F5)3 as a metal-free catalyst for the direct alpha-stereoselective synthesis of deoxyglycosides from glycals. researchgate.net Additionally, phase-transfer catalysis (PTC) is a widely adopted method for preparing aryl glycosides, often utilizing a glycosyl halide as the donor. researchgate.net
The development of metallocene-based methods also shows promise for highly efficient glycosidation. titech.ac.jp Furthermore, enzymatic and chemoenzymatic strategies are gaining traction. Engineered glycosidases, such as glycosynthases and transglycosidases, offer a robust and versatile platform for glycoside synthesis. nih.gov These biocatalysts can perform glycosylation in aqueous solutions under mild and environmentally friendly conditions, with high regioselectivity and stereoselectivity. nih.govmdpi.com
Advanced Biosynthetic Pathway Engineering
The biosynthesis of glycosides in natural systems involves a complex series of enzymatic reactions. mdpi.com A key focus of future research is the engineering of these pathways in microbial hosts to achieve efficient and sustainable production of valuable glycosides. buct.edu.cn
A central role in these pathways is played by UDP-glycosyltransferases (UGTs), which are responsible for attaching sugar moieties to a wide range of acceptor molecules. mdpi.com Researchers are actively identifying and characterizing novel UGTs from various organisms, particularly plants, to expand the toolbox for synthetic biology. mdpi.comfrontiersin.org For instance, the biosynthetic pathway of bergenin, a C-glycoside, was elucidated by identifying specific 2-C-glycosyltransferases and 4-O-methyltransferases from Ardisia japonica. nih.gov This knowledge was then used to reconstruct the pathway in Escherichia coli, achieving significant production levels. nih.gov
Metabolic engineering strategies are being employed to optimize the production of these compounds. This includes overexpressing key enzymes in the biosynthetic pathway and enhancing the supply of necessary precursors, such as UDP-glucose. nih.gov For example, in the biosynthesis of ginsenoside Rh2 in yeast, engineering a chimeric glycosyltransferase, UGT51, resulted in a catalytic efficiency 1800 times higher than the wild-type enzyme. mdpi.com In another study, redesigning the biosynthetic pathway of ginsenoside CK and enhancing UDP-glucose biosynthesis led to a production titer of 5.74 g/L. mdpi.com
Future efforts will likely leverage artificial intelligence and synthetic biology techniques to discover new genes related to glycoside synthesis and to further optimize production hosts. mdpi.com This will facilitate the large-scale synthesis of a diverse range of glycosylated natural products for various applications. mdpi.com
Innovations in Structural and Analytical Characterization
The structural elucidation of glycosides is inherently challenging due to their complexity, including the variety of monosaccharide units, the intricate branching patterns, and the stereochemistry of the glycosidic linkages. rsc.orgfrontiersin.org Advanced analytical techniques are crucial for the comprehensive characterization of these molecules.
Mass spectrometry (MS) has become an indispensable tool in this field. researchgate.net High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), allows for the precise determination of molecular weight and elemental composition. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the parent ion and analyzing the resulting product ions. mdpi.com
Different fragmentation patterns can help distinguish between types of glycosidic linkages. For instance, in the analysis of flavonoid O-glycosides, the cleavage of the O-C bond is a commonly observed fragmentation, indicating the loss of the sugar moiety. mdpi.com The fragmentation of C-glycosides, which are more resistant to cleavage, often involves cross-ring cleavages of the sugar unit. researchgate.net The relative abundance of specific fragment ions can also provide clues about the position of glycosylation. mdpi.com
Nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C NMR, remains a cornerstone for the definitive structural elucidation of glycosides. researchgate.net It provides detailed information about the connectivity and stereochemistry of the molecule. X-ray diffraction is another powerful technique that can determine the three-dimensional structure of crystalline glycosides. researchgate.net
Innovations in MS technology, such as the use of dual-collision cells, enable more detailed characterization of glycan structures and the precise identification of glycosylation sites. frontiersin.org The analysis of diagnostic oxonium ions in MS/MS spectra can indicate the presence of specific sugar compositions. frontiersin.org As these analytical technologies continue to advance, they will provide deeper insights into the complex world of glycoside structures.
Exploration of Novel Biological Mechanisms and Applications (non-clinical)
Glycosides exhibit a vast array of biological activities, and ongoing research continues to uncover new mechanisms of action and potential applications outside of the clinical realm. researchgate.netiaimjournal.com The sugar moiety of a glycoside can significantly influence its properties, such as solubility and stability, which in turn affects its biological function. mdpi.comiaimjournal.com
One prominent area of investigation is the role of cardiac glycosides. researchgate.net While traditionally known for their effects on the Na+/K+-ATPase pump in cardiac cells, recent studies have revealed their involvement in more complex cellular signaling pathways. utoronto.canih.gov For example, binding of cardiac glycosides to the Na+/K+-ATPase can activate signaling cascades that influence cell proliferation and death. utoronto.ca This has led to the exploration of their potential as anticancer agents in preclinical studies, with research focusing on their ability to inhibit tumor cell proliferation and induce apoptosis. researchgate.netnih.gov
The modification of glycoside structures is a key strategy for exploring new biological functions. For instance, the synthesis of novel derivatives of cardiac glycosides, such as α-oriented O-glycosides, has been shown to enhance their anticancer effects in cell-based assays. nih.gov The type of sugar attached to the aglycone can also dramatically alter the potency of the compound. utoronto.ca
Beyond their potential therapeutic uses, glycosides are also valuable tools in biochemistry and biotechnology. 4-methylumbelliferyl glycosides, for example, are widely used as fluorogenic substrates for detecting enzymatic activities in various applications, including diagnostic microbiology and food safety. mdpi.com The development of new glycosides with unique properties will undoubtedly open up new avenues for research and technological innovation.
Q & A
Basic Research Questions
Q. How can the β-O-4 glycoside linkage in lignin-carbohydrate complexes (LCCs) be structurally identified?
- Methodological Answer : Utilize 2D HSQC NMR to analyze correlations between the anomeric carbon (C1β) and proton (H1β) of the glycoside moiety. Signals typically appear at δC/δH 100–104 ppm/4.8–4.9 ppm, distinguishing phenyl glycoside-type LCCs from other lignin substructures. Cross-validation with synthetic β-O-4 dilignol glycoside standards is critical to confirm assignments .
Q. What experimental protocols are recommended for synthesizing β-O-4 dilignol glycosides?
- Methodological Answer : A validated synthesis involves:
Peracetylation of guaiacylglycerol-β-guaiacyl ether (1Ge) with acetic anhydride/pyridine.
Hydrazine treatment in THF to yield deprotected intermediates.
Glycosylation using BF₃·Et₂O as a catalyst in dry CH₂Cl₂ to ensure β-selectivity (>97% yield).
Deacetylation with NaOMe/MeOH to obtain the target glycoside.
Monitor regioselectivity and purity via TLC and NMR .
Q. Which analytical techniques are essential for characterizing lignin-carbohydrate complexes containing O-4 linkages?
- Methodological Answer : Combine:
- 2D HSQC NMR for linkage-specific signal assignment.
- Laser microdissection (e.g., for Populus xylem studies) to isolate tissue-specific lignin fractions.
- Thioacidolysis or γ-TTSA methods for selective cleavage of β-O-4 bonds and quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when interpreting phenyl glycoside LCC structures?
- Methodological Answer :
- Synthetic Standards : Prepare dilignol β-glycosides with defined β-O-4 structures to benchmark NMR signals (e.g., δC/δH 100–104 ppm/4.8–4.9 ppm for C1β-H1β).
- Parameter Optimization : Adjust NMR acquisition parameters (e.g., relaxation delays, spectral width) to resolve overlapping signals from α-keto dilignols or other lignin substructures.
- Comparative Analysis : Cross-reference with lignin model compounds and HSQC databases .
Q. What strategies address regioselectivity challenges in glycosylation reactions targeting O-4 linkages?
- Methodological Answer :
- Catalytic Control : Use Lewis acids (e.g., BF₃·Et₂O) to favor β-glycoside formation over α-anomers.
- Protecting Groups : Employ acetyl or benzyl groups to direct glycosylation to the O-4 position.
- Kinetic Monitoring : Track reaction progress via HPLC-MS to isolate intermediates and optimize conditions .
Q. How do β-O-4 glycoside linkages influence lignin’s recalcitrance during biomass valorization?
- Methodological Answer :
- Catalytic Cleavage : Test transition-metal catalysts (e.g., Ni, Cu) or ionic liquids to selectively cleave β-O-4 bonds, enabling lignin depolymerization.
- Enzymatic Studies : Use ligninolytic enzymes (e.g., laccases) to assess hydrolysis efficiency under varying pH/temperature.
- Correlate Structure-Function : Compare lignin from transgenic plants (e.g., reduced β-O-4 content) with wild types to evaluate impacts on saccharification yields .
Q. What statistical approaches are suitable for analyzing contradictory data in lignin glycoside studies?
- Methodological Answer :
- Multivariate Analysis : Apply PCA or PLS-DA to NMR datasets to identify outliers or confounding variables (e.g., solvent effects).
- Error Propagation : Quantify uncertainties in peak integration or signal-to-noise ratios using tools like MestReNova.
- Reproducibility Checks : Validate findings across multiple lignin isolates or synthetic batches .
Tables for Key Data
| Synthetic Step | Reagents/Conditions | Yield | Key NMR Signal (δC/δH) |
|---|---|---|---|
| Peracetylation of 1Ge | Ac₂O/pyridine, 24h, RT | 99.7% | Acetyl peaks: 2.0–2.2 ppm |
| Glycosylation with BF₃·Et₂O | CH₂Cl₂, -20°C, 2h | 97.3% | C1β-H1β: 100–104/4.8–4.9 |
| Deacetylation | NaOMe/MeOH, 12h, RT | 72.3% | Loss of acetyl signals |
| Adapted from |
| Analytical Challenge | Resolution Strategy | Validation Method |
|---|---|---|
| Overlapping HSQC signals in LCCs | Use synthetic dilignol glycoside standards | Comparative 2D NMR |
| Low yield in β-O-4 glycosylation | Optimize BF₃·Et₂O concentration | Kinetic HPLC-MS monitoring |
| Contradictory lignin depolymerization | Test multiple catalytic systems | GC-MS of monomeric products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
